A68930
説明
Structure
3D Structure
特性
IUPAC Name |
(1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10/h1-7,14-15,18-19H,8-9,17H2/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHGRZPINGKYNV-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926748 | |
| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130465-45-1 | |
| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130465-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | A 68930 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130465451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-68930 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4NI77O5D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of A68930
For Researchers, Scientists, and Drug Development Professionals
Core Summary
A68930 is a potent and selective agonist for the D1-like dopamine (B1211576) receptors (D1 and D5), demonstrating significantly lower affinity for D2-like and other neuroreceptors. Its mechanism of action is primarily centered on the activation of D1 receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides a comprehensive overview of the binding characteristics, functional potency, and downstream signaling pathways of this compound, supported by detailed experimental methodologies and visual representations of its molecular interactions and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Pharmacological Profile
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for various dopamine receptor subtypes and other relevant neuroreceptors. This data highlights the compound's selectivity for the D1-like receptor family.
Table 1: Binding Affinity (Ki) of this compound for Dopamine and Other Receptors
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | pKi | Reference |
| Dopamine D1 | Rat | Striatum | [3H]SCH23390 | 1.29 | 8.89 | [1] |
| Dopamine D2 | Rat | Striatum | [3H]Spiperone | 812.8 | 6.09 | [2] |
| Dopamine D5 | Rat | - | - | - | - | [2] |
| Serotonin 5-HT1A | Rat | - | - | 2570 | 5.59 | [2] |
| Serotonin 5-HT2C | Rat | - | - | >10000 | <5.0 | [2] |
| Adrenergic β1 | Rat | - | - | >10000 | <5.0 | [2] |
Table 2: Functional Potency (EC50) and Efficacy of this compound
| Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |
| Adenylyl Cyclase Stimulation | Rat | Caudate-putamen | EC50 (nM) | 2.1 | [3] |
| Adenylyl Cyclase Stimulation | Fish | Retina | EC50 (nM) | 2.5 | [4][5] |
| Adenylyl Cyclase Stimulation | Rat | Striatal Tissue | pEC50 | 8.71 | [1] |
| cAMP Accumulation | Porcine | LLC-PK1 Cells | EC50 (nM) | 12.7 | [6] |
| Intrinsic Activity (vs. Dopamine) | Fish | Retina | % Emax | 66 | [4] |
| Intrinsic Activity (vs. Dopamine) | Porcine | LLC-PK1 Cells | % Emax | 102 | [6] |
Signaling Pathways
This compound, as a D1 receptor agonist, primarily activates the Gαs/olf G-protein, which in turn stimulates adenylyl cyclase to increase the production of the second messenger cAMP. This initiates a cascade of downstream signaling events.
Experimental Protocols
Radioligand Binding Assay for Dopamine D1 Receptor
This protocol outlines the methodology for determining the binding affinity of this compound for the dopamine D1 receptor using [3H]SCH23390.
1. Membrane Preparation:
-
Rat striatal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The final pellet is resuspended in assay buffer.
2. Binding Assay:
-
The assay is performed in a final volume of 1 mL containing:
-
50 µg of membrane protein
-
0.3 nM [3H]SCH23390
-
Increasing concentrations of this compound (e.g., 10^-10 to 10^-5 M)
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
-
Incubation is carried out at 37°C for 30 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a D1 antagonist (e.g., 1 µM cis(Z)-flupenthixol).
-
Specific binding is calculated by subtracting non-specific from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This protocol describes the measurement of this compound-stimulated adenylyl cyclase activity in rat striatal membranes.
1. Membrane Preparation:
-
Membranes are prepared from rat striatum as described in the radioligand binding assay protocol.
2. Adenylyl Cyclase Assay:
-
The reaction is initiated by adding membrane protein to an assay mixture containing:
-
1 mM ATP
-
[α-32P]ATP (as a tracer)
-
5 mM MgCl2
-
100 mM NaCl
-
0.5 mM IBMX (a phosphodiesterase inhibitor)
-
An ATP regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine)
-
Increasing concentrations of this compound
-
-
The reaction is incubated at 37°C for 10-15 minutes.
-
The reaction is stopped by the addition of a stopping solution (e.g., containing EDTA and [3H]cAMP for recovery determination).
3. cAMP Isolation and Quantification:
-
[32P]cAMP is separated from other labeled nucleotides by sequential column chromatography over Dowex and alumina (B75360) columns.
-
The amount of [32P]cAMP is determined by liquid scintillation counting.
-
The results are corrected for recovery based on the [3H]cAMP counts.
4. Data Analysis:
-
Adenylyl cyclase activity is expressed as pmol of cAMP formed per minute per mg of protein.
-
EC50 values are determined from the dose-response curves.
Biased Agonism
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is an important consideration in modern pharmacology. While this compound is a potent agonist for G-protein-mediated adenylyl cyclase activation, its profile with respect to β-arrestin recruitment, another key signaling pathway for G-protein coupled receptors, has not been extensively characterized in the reviewed literature. Further studies are required to determine if this compound exhibits bias towards either the G-protein or β-arrestin pathway at the D1 receptor.
Conclusion
This compound is a valuable pharmacological tool for probing the function of the D1-like dopamine receptor system. Its high potency and selectivity for the D1 receptor, coupled with its ability to robustly stimulate the canonical adenylyl cyclase signaling pathway, make it a standard reference compound in dopamine research. Future investigations into its potential for biased agonism will further refine our understanding of its mechanism of action and could inform the development of next-generation D1 receptor-targeted therapeutics with improved efficacy and side-effect profiles.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenylate cyclase activity of synaptic membranes from rat striatum. Inhibition by muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A-68930: An In-depth Technical Guide to a Potent Dopamine D1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-68930, chemically identified as [1R, 3S] 1-aminomethyl-5,6-dihydroxy-3-phenylisochroman HCl, is a potent and highly selective agonist for the dopamine (B1211576) D1 receptor. Its distinct pharmacological profile has established it as a critical tool in neuroscience research for elucidating the physiological roles of the D1 receptor and as a potential therapeutic agent for disorders involving dopaminergic dysfunction, such as Parkinson's disease. This technical guide provides a comprehensive overview of A-68930, including its pharmacological properties, key experimental methodologies, and the intracellular signaling cascades it modulates.
Pharmacological Profile: Quantitative Data
The affinity and functional potency of A-68930 have been characterized across various receptor systems. The following tables summarize the key quantitative data, highlighting its selectivity for the dopamine D1 receptor.
Table 1: Binding Affinity (Ki) of A-68930 at Various Receptors
| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| Dopamine D1 | ~14.8 (pKi = 8.8) | Rat | [3H]-SCH23390 | [1] |
| Dopamine D2 | 807 | Rat | [3H]-spiperone | [2] |
| Dopamine D5 | Similar to D1 | Rat | - | [1] |
| Serotonin 5-HT1A | ~2570 (pKi = 5.59) | - | - | [1] |
| Serotonin 5-HT2C | ~10000 (pKi = 5.0) | - | - | [1] |
| Adrenergic β1 | >10000 | - | [3H]iodocyanopindolol | [2] |
Table 2: Functional Activity (EC50) of A-68930
| Assay System | EC50 (nM) | Agonist Type | Reference |
| Rat caudate-putamen adenylate cyclase | 2.1 | Full agonist | [3][4] |
| Fish retina adenylate cyclase | 2.5 | Partial agonist | [3][5] |
| Dopamine D2 receptor biochemical model | 3920 | Full agonist | [3][4][5] |
| Human Dopamine D1 Receptor | 151.1 | - | [2] |
| Human Dopamine D5 Receptor | 251.4 | - | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key in vitro and in vivo experiments used to characterize the activity of A-68930.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of A-68930 for a specific receptor.
-
Objective: To quantify the affinity of A-68930 for dopamine receptors (e.g., D1 and D2).
-
Materials:
-
Membrane preparations from cells or tissues expressing the receptor of interest (e.g., rat striatum for D1 and D2 receptors).
-
Radioligand specific for the receptor (e.g., [3H]-SCH23390 for D1, [3H]-spiperone for D2).
-
A-68930 hydrochloride.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of A-68930.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of A-68930.
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., unlabeled spiperone (B1681076) or SCH23390).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of A-68930.
-
Plot the specific binding as a function of the A-68930 concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activation / cAMP Accumulation Assay
This functional assay measures the ability of A-68930 to stimulate the production of cyclic AMP (cAMP), a key second messenger in D1 receptor signaling.
-
Objective: To determine the potency (EC50) and efficacy of A-68930 in activating the D1 receptor-mediated adenylyl cyclase pathway.
-
Materials:
-
Whole cells or membrane preparations from tissues expressing the D1 receptor (e.g., rat caudate-putamen).
-
A-68930 hydrochloride.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
ATP (substrate for adenylyl cyclase).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Procedure:
-
Prepare serial dilutions of A-68930.
-
Pre-incubate the cells or membranes with the phosphodiesterase inhibitor.
-
Add varying concentrations of A-68930 to the wells and incubate for a specific time at 37°C to allow for cAMP production.
-
Terminate the reaction by lysing the cells or stopping the enzymatic reaction.
-
Measure the amount of cAMP produced using a commercially available kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the A-68930 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Western Blot for CREB Phosphorylation
This technique is used to assess the downstream signaling effects of A-68930, specifically the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).
-
Objective: To determine if A-68930 treatment leads to the phosphorylation of CREB at Serine-133, a key event in D1 receptor-mediated gene expression.
-
Materials:
-
Cultured cells expressing D1 receptors (e.g., PC12 or HEK293 cells).
-
A-68930 hydrochloride.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cultured cells with A-68930 at various concentrations and for different time points.
-
Lyse the cells in lysis buffer to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total CREB to normalize for protein loading.
-
Quantify the band intensities to determine the relative increase in CREB phosphorylation.
-
Signaling Pathways and Functional Relationships
A-68930 exerts its effects by activating the dopamine D1 receptor, a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf family of G proteins. This initiates a well-defined signaling cascade.
This compound-induced Dopamine D1 Receptor Signaling Pathway.
Recent research has also highlighted the concept of "functional selectivity" or "biased agonism," where a ligand can preferentially activate certain downstream signaling pathways over others. While A-68930 is a full agonist for adenylyl cyclase activation, it has been shown to cause only partial desensitization of the D1 receptor compared to dopamine, suggesting a degree of functional selectivity.[6]
Workflow for a Radioligand Binding Assay.
Selectivity Profile of A-68930.
Conclusion
A-68930 is a powerful pharmacological tool with high potency and selectivity for the dopamine D1 receptor. Its well-characterized profile makes it invaluable for investigating the roles of D1 receptor signaling in normal brain function and in pathological states. The detailed experimental protocols and an understanding of its signaling pathways provided in this guide are intended to support researchers and drug development professionals in advancing our knowledge of the dopaminergic system and developing novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect - PMC [pmc.ncbi.nlm.nih.gov]
A68930: A Comprehensive Selectivity Profile and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A68930, with the chemical name (1R,3S)-1-(Aminomethyl)-5,6-dihydroxy-3-phenyl-1H-isochroman, is a potent and highly selective agonist for the dopamine (B1211576) D1 receptor. Its distinct pharmacological profile makes it a valuable tool in neuroscience research for elucidating the roles of the D1 receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of the selectivity profile of this compound, complete with detailed experimental protocols and visual representations of key concepts and pathways to support advanced research and development.
Core Selectivity and Potency
This compound is characterized by its high affinity and functional potency at the dopamine D1 receptor, while exhibiting significantly lower affinity for the dopamine D2 receptor and other neurotransmitter receptors. This selectivity is crucial for its utility as a specific D1 receptor probe in experimental settings.
Data Presentation: Receptor Binding and Functional Potency
The following tables summarize the quantitative data regarding the binding affinity (Ki) and functional potency (EC50) of this compound at various G-protein coupled receptors (GPCRs).
Table 1: Dopamine Receptor Selectivity Profile of this compound
| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Functional Activity |
| Dopamine D1 | ~1.26 | 2.1 - 2.5 | Full Agonist[1] |
| Dopamine D2 | 807 - ~813 | 3920 | Full Agonist[1] |
| Dopamine D5 | 39.8 - 251.2 | 251.2 | Partial Agonist |
Table 2: Off-Target Selectivity Profile of this compound
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Activity |
| Serotonin | 5-HT1A | ~128.8 | Partial Agonist |
| 5-HT2A | ~125.9 | Antagonist | |
| 5-HT2B | ~125.9 | Antagonist | |
| 5-HT2C | ~100 | Antagonist | |
| Adrenergic | α1 | >10,000 | Virtually Inactive[1] |
| α2A | ~125.9 | Partial Agonist | |
| α2B | ~63.1 | Antagonist | |
| α2C | ~39.8 | Antagonist | |
| β1 | >10,000 | Virtually Inactive[2] |
Signaling Pathways and Experimental Workflows
To fully understand the pharmacological effects of this compound, it is essential to consider the downstream signaling pathways it modulates and the experimental procedures used to characterize its activity.
Dopamine D1 Receptor Signaling Pathway
Activation of the dopamine D1 receptor by an agonist like this compound initiates a canonical Gs-protein coupled signaling cascade. This pathway is fundamental to the cellular responses mediated by D1 receptor stimulation.
Experimental Workflow: Radioligand Binding Assay
Determining the binding affinity (Ki) of this compound for various receptors is typically achieved through competitive radioligand binding assays. The following diagram illustrates a standard workflow for such an experiment.
Logical Relationship: this compound Selectivity
The defining characteristic of this compound is its high selectivity for the dopamine D1 receptor over other receptors. This relationship can be visualized by comparing its binding affinities.
Experimental Protocols
Competitive Radioligand Binding Assay for Dopamine D1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D1 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D1 receptor.
-
Radioligand: [3H]-SCH23390 (specific activity ~70-90 Ci/mmol).
-
Non-specific determinant: Butaclamol (10 µM).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-SCH23390 (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of butaclamol, 50 µL of [3H]-SCH23390, and 100 µL of the membrane suspension.
-
Competition: 50 µL of this compound (at various concentrations, typically from 10^-11 M to 10^-5 M), 50 µL of [3H]-SCH23390, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of this compound at the dopamine D1 receptor by measuring cAMP production.
Materials:
-
HEK293 cells expressing the human dopamine D1 receptor.
-
This compound stock solution.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell lysis buffer (provided with the cAMP kit).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed stimulation buffer.
-
Agonist Stimulation: Add 50 µL of stimulation buffer containing varying concentrations of this compound (typically from 10^-12 M to 10^-6 M) to the wells. Include a control with only stimulation buffer (basal activity) and a positive control (e.g., a known D1 agonist like dopamine).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Follow the instructions of the specific cAMP assay kit to measure the concentration of cAMP in each well. This typically involves transferring the cell lysates to the assay plate and measuring the signal (e.g., fluorescence or absorbance).
-
Data Analysis:
-
Construct a concentration-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Normalize the data to the maximal response of a full agonist if necessary.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) using non-linear regression analysis.
-
Conclusion
This compound is a highly selective and potent dopamine D1 receptor agonist. Its pharmacological profile, characterized by a significant affinity and functional preference for the D1 receptor over D2 and other neurotransmitter receptors, makes it an indispensable tool for investigating the D1 receptor system. The methodologies outlined in this guide provide a framework for the accurate and reproducible characterization of this compound and other D1-selective compounds, thereby facilitating further advancements in our understanding of dopamine signaling in health and disease.
References
A68930 Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by A68930, a potent and selective dopamine (B1211576) D1 receptor agonist. The information presented herein is intended to support research and development efforts by providing detailed mechanistic insights, quantitative data, and robust experimental protocols.
Introduction
This compound is a high-affinity agonist for the dopamine D1 receptor, a member of the D1-like family of G protein-coupled receptors (GPCRs).[1][2][3] Its selectivity for the D1 receptor over the D2 receptor and other adrenergic receptors makes it a valuable tool for elucidating the physiological roles of D1 receptor signaling in various tissues, including the kidney and the central nervous system.[1][3] this compound has been characterized as both a full and partial agonist, depending on the specific cellular context and experimental system.[1][2][3][4][5] Understanding the downstream signaling cascades initiated by this compound is crucial for the development of novel therapeutics targeting the dopaminergic system. This guide details the primary signaling axes modulated by this compound, with a focus on the canonical Gs-cAMP-PKA pathway and the more recently identified inhibition of the NLRP3 inflammasome.
Core Signaling Pathways
This compound-mediated activation of the dopamine D1 receptor initiates a cascade of intracellular events. The most well-characterized of these is the Gαs-coupled pathway leading to the production of cyclic AMP. However, emerging evidence points to other significant downstream effects, including the modulation of inflammatory responses.
The Gs-cAMP-PKA Signaling Axis
The canonical signaling pathway for the D1 receptor involves its coupling to the stimulatory G protein, Gαs.[6][7] Upon binding of this compound, the D1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein. This activation leads to the dissociation of the Gαs subunit from the βγ-subunits, allowing Gαs to interact with and activate adenylyl cyclase (AC).[6][7]
Adenylyl cyclase then catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4][5][6] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6][7] PKA, in turn, phosphorylates a multitude of downstream protein targets on serine and threonine residues, leading to changes in their activity and localization.[6][8]
One of the key nuclear targets of PKA is the cAMP response element-binding protein (CREB).[8] Phosphorylation of CREB at Serine-133 is a critical step in the activation of this transcription factor, enabling it to recruit transcriptional co-activators and regulate the expression of genes involved in a wide range of cellular processes, including neuronal plasticity, cell survival, and metabolism.[8][9] Studies have shown that this compound treatment leads to a significant increase in the phosphorylation of CREB.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Dopamine D1 receptor agonist this compound attenuates acute kidney injury by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine D1 receptor agonist A-68930 inhibits NLRP3 inflammasome activation and protects rats from spinal cord injury-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897-NR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The D1 Receptor Agonist A68930: A Technical Guide to its Effects on cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of A68930, a potent and selective dopamine (B1211576) D1 receptor agonist, on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.
Core Findings: this compound Potently Stimulates cAMP Production
This compound is a well-established agonist of the dopamine D1 receptor, which is a Gs protein-coupled receptor (GPCR). Activation of the D1 receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) into the second messenger cAMP. This increase in intracellular cAMP mediates various downstream physiological effects.
Quantitative Analysis of this compound-Induced cAMP Accumulation
The potency and efficacy of this compound in stimulating cAMP accumulation have been characterized in various in vitro systems. The following table summarizes key quantitative data from published studies.
| Tissue/Cell Line | Agonist Type | EC50 (nM) | Intrinsic Activity (% of Dopamine) | Reference |
| Rat Caudate-Putamen | Full Agonist | 2.1 | Not explicitly stated, but described as a full agonist | [1][2] |
| Fish Retina | Partial Agonist | 2.5 | 66% | [1] |
| Porcine Renal Epithelial Cells (LLC-PK1) | Full Agonist | 12.7 | 102% | [3] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Intrinsic Activity refers to the ability of a drug to produce a maximal effect, relative to the endogenous ligand (dopamine in this case).
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and how its effects on cAMP are experimentally determined, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A68930 and PKA Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic compound A68930 and its role in the activation of Protein Kinase A (PKA). This compound is a potent and selective full agonist for the D1-like dopamine (B1211576) receptors, which are crucial in various physiological processes, including reward, motor control, and cognition. Understanding the mechanism of this compound-induced PKA activation is vital for neuroscience research and the development of therapeutics targeting dopaminergic pathways.
Introduction to this compound
This compound, with the chemical name (1R,3S)-1-aminomethyl-5,6-dihydroxy-3-phenylisochroman, is a high-affinity agonist for the D1 dopamine receptor.[1][2][3] Its selectivity for the D1 receptor over the D2 receptor makes it a valuable tool for dissecting the specific roles of D1 receptor signaling pathways.[1][3]
The this compound-PKA Signaling Pathway
The activation of PKA by this compound is initiated by its binding to the D1 dopamine receptor, a G protein-coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gαs/olf. The activated Gαs/olf subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP concentration is the direct trigger for PKA activation.
PKA exists as a tetramer of two regulatory and two catalytic subunits in its inactive state. The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation of the active catalytic subunits.[5] These freed catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and leading to a cellular response. A key substrate in the striatum is DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), which, when phosphorylated by PKA, becomes a potent inhibitor of protein phosphatase 1 (PP1), further amplifying PKA signaling.[4] Another critical downstream target is the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation by PKA, modulates gene expression.
Figure 1. this compound to PKA signaling cascade.
Quantitative Data
The following tables summarize the quantitative data regarding the affinity and potency of this compound in activating the D1 receptor and downstream signaling.
| Parameter | Value | Species/System | Reference |
| EC50 (D1 Receptor) | 2.1 nM | Rat caudate-putamen | [3] |
| EC50 (D1 Receptor) | 2.5 nmol/L | General D1 Receptor | [1] |
| EC50 (D2 Receptor) | 3920 nM | Biochemical model | [3] |
| EC50 (D2 Receptor) | 3920 nmol/L | General D2 Receptor | [1] |
Table 1. Receptor Binding and Potency of this compound.
| Cell Line | This compound Concentration | Fold Increase in cAMP | Reference |
| NCI-H292 | 1 µM | Not specified, but significant | [6] |
| 16HBE14o- | 1 µM | Not specified, but significant | [6] |
Table 2. this compound-Induced cAMP Accumulation.
| Cell Line | This compound Concentration | Treatment Time | Observation | Reference |
| NCI-H292 | 1 µM | 20 min | Increased CREB phosphorylation | [6] |
| 16HBE14o- | 1 µM | 20 min | Increased CREB phosphorylation | [6] |
Table 3. this compound-Induced CREB Phosphorylation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
cAMP Accumulation Assay (HTRF-based)
This protocol is adapted from competitive immunoassay principles for measuring intracellular cAMP.
Materials:
-
Cells expressing D1 receptors (e.g., HEK293-D1)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP standard
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture HEK293-D1 cells to ~80-90% confluency.
-
Cell Plating: Seed cells in a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Cell Stimulation:
-
Remove culture medium from the wells.
-
Add the this compound dilutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
HTRF Reaction:
-
Add the HTRF cAMP-d2 and anti-cAMP cryptate reagents to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and determine the cAMP concentration from a standard curve. Plot the dose-response curve to determine the EC50 of this compound.
References
- 1. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to A68930-Induced CREB Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
A68930 is a potent and selective partial agonist for the dopamine (B1211576) D1 receptor, demonstrating significantly weaker agonistic properties at the D2 receptor. Its activation of the D1 receptor initiates a cascade of intracellular signaling events, culminating in the phosphorylation of the cAMP response element-binding protein (CREB). This phosphorylation is a critical step in modulating the expression of downstream genes involved in a variety of cellular processes. This technical guide provides an in-depth overview of the signaling pathways involved in this compound-mediated CREB phosphorylation, detailed experimental protocols for its assessment, and a summary of relevant quantitative data.
Introduction to this compound and CREB
This compound, with the chemical name (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran, is a well-characterized pharmacological tool used to investigate D1 receptor function.[1] As a selective D1-like receptor agonist, it has been instrumental in elucidating the role of this receptor in various physiological and pathological processes.[2][3][4]
The cAMP response element-binding protein (CREB) is a cellular transcription factor that binds to specific DNA sequences known as cAMP response elements (CREs), thereby regulating the transcription of downstream genes. The activation of CREB is primarily mediated by its phosphorylation at the Serine-133 residue, a process initiated by a variety of signaling pathways.[5] This post-translational modification is a key convergence point for numerous signaling cascades, making it a pivotal regulator of gene expression in response to extracellular stimuli.
Signaling Pathways of this compound-Induced CREB Phosphorylation
This compound-induced CREB phosphorylation is primarily mediated through two distinct, yet potentially interconnected, signaling pathways following the activation of the dopamine D1 receptor.
The Canonical Gs/cAMP/PKA Pathway
The most well-established mechanism involves the coupling of the D1 receptor to the Gs alpha subunit of a heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of Protein Kinase A (PKA) and subsequent CREB phosphorylation.[5][6]
The PKA-Independent MEK/ERK Pathway
In addition to the canonical pathway, evidence suggests that D1 receptor activation by this compound can also lead to CREB phosphorylation through the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway.[6] This pathway can be activated through β-arrestin-mediated signaling.
Quantitative Data on this compound Activity and Effects
The following tables summarize key quantitative data regarding the potency and effects of this compound.
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Receptor | Value | Species/System | Reference |
| EC50 | Dopamine D1 | 2.5 nM | Fish Retina (Adenylate Cyclase Assay) | [2][3] |
| EC50 | Dopamine D1 | 2.1 nM | Rat Caudate-Putamen (Adenylate Cyclase Assay) | [7] |
| EC50 | Dopamine D2 | 3,920 nM | Biochemical Model | [2][3] |
Table 2: this compound-Induced CREB Phosphorylation in Cultured Cells
| Cell Line | This compound Concentration | Time Point | Effect on pCREB | Reference |
| 16HBE14o- | 1 µM | 20 min | Significant Increase (P < 0.05) | [4][6] |
| NCI-H292 | 1 µM | 20 min | Significant Increase (P < 0.05) | [4][6] |
Table 3: Effect of Inhibitors on this compound-Induced CREB Phosphorylation in NCI-H292 Cells
| Inhibitor | Target | Concentration | Pre-treatment Time | Effect on this compound-induced pCREB | Reference |
| H89 | PKA | 10 µM | 30 min | Significant Inhibition (P < 0.001) | [4][6] |
| U0126 | MEK | 5 µM | 120 min | Significant Inhibition (P < 0.05) | [4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blotting for Phospho-CREB (Ser133)
This protocol describes the detection of phosphorylated CREB in cell lysates following treatment with this compound.
Materials:
-
Cells of interest (e.g., NCI-H292)
-
This compound
-
PKA inhibitor (H89), MEK inhibitor (U0126) (optional)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Pre-treat with inhibitors if necessary, then stimulate with this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (anti-phospho-CREB or anti-total CREB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply chemiluminescent substrate, and visualize the bands using an imaging system.
-
Analysis: Quantify band intensities and normalize phospho-CREB levels to total CREB.
Intracellular cAMP Measurement
This protocol outlines a method to quantify changes in intracellular cAMP levels in response to this compound.
Materials:
-
Cells expressing the D1 receptor
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Assay buffer
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to the appropriate density.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control (forskolin) in assay buffer containing a phosphodiesterase inhibitor.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for the time specified by the assay kit (typically 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound-induced cAMP accumulation.
Immunofluorescence Staining for MUC5AC
This protocol is for the visualization of MUC5AC protein expression, a downstream target of CREB activation in certain cell types.
Materials:
-
NCI-H292 cells grown on coverslips
-
This compound or Dopamine
-
4% Paraformaldehyde
-
PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody: Alexa Fluor 488-conjugated MUC5AC antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed NCI-H292 cells on coverslips and treat with this compound or dopamine for 48 hours.
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with permeabilization buffer for 5 minutes.
-
Blocking: Block with blocking buffer for 15 minutes.
-
Primary Antibody Incubation: Incubate with Alexa Fluor 488-conjugated MUC5AC antibody overnight at 4°C.
-
Mounting: Wash the coverslips and mount them on slides using mounting medium with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
Real-Time PCR for MUC5AC mRNA
This protocol details the quantification of MUC5AC mRNA expression.
Materials:
-
NCI-H292 cells
-
This compound or Dopamine
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR master mix (e.g., SYBR Green)
-
Primers for MUC5AC and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Treat NCI-H292 cells with this compound or dopamine.
-
RNA Extraction: Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
Real-Time PCR: Perform real-time PCR using primers for MUC5AC and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of MUC5AC mRNA using the ΔΔCt method.
Conclusion
This compound is a valuable pharmacological tool for studying the downstream signaling effects of dopamine D1 receptor activation. Its ability to induce CREB phosphorylation through both canonical and non-canonical pathways highlights the complexity of D1 receptor signaling. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers investigating the role of this compound and D1 receptor signaling in gene regulation and cellular function. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic agents targeting the dopaminergic system.
References
- 1. U0126 | Cell Signaling Technology [cellsignal.com]
- 2. RT-PCR and real-time PCR analysis for MUC5AC mRNA expression [bio-protocol.org]
- 3. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neuromics.com [neuromics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A68930: A Technical Guide to its Pharmacokinetics and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
A68930, with the chemical name (1R,3S)-1-(Aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran, is a potent and highly selective full agonist for the dopamine (B1211576) D1 receptor. Its high affinity for the D1 receptor over other dopamine receptor subtypes and other adrenoceptors has made it a valuable tool in neuroscience research to investigate the role of D1 receptor signaling in various physiological and pathological processes. This technical guide provides a comprehensive overview of the available pharmacokinetic data, details the experimental protocols for its study, and illustrates its primary signaling pathway.
Pharmacological Profile
This compound exhibits high potency and selectivity for the dopamine D1 receptor. The following table summarizes its in vitro receptor affinity and functional activity.
| Parameter | Value | Assay System | Reference |
| D1 Receptor EC50 | 2.1 nM | Rat caudate-putamen adenylate cyclase model | |
| D2 Receptor EC50 | 3920 nM | Biochemical model of the D2 dopamine receptor | |
| α2-adrenoceptor activity | Weak agonist activity | Not specified | |
| α1 and β-adrenoceptors | Virtually inactive | Not specified |
Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, plasma half-life (t½), volume of distribution (Vd), clearance (CL), and absolute bioavailability, are not extensively reported in publicly available literature. However, numerous in vivo studies in animal models, particularly rats, provide strong evidence of its significant and prolonged duration of action following systemic administration.
Absorption and Duration of Action
This compound is centrally active following systemic administration, typically via subcutaneous injection in preclinical studies. A key characteristic of this compound is its prolonged pharmacodynamic effect. In rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal neurons, a single administration of this compound elicits contralateral turning behavior that persists for over 20 hours. This extended duration of action suggests sustained receptor engagement, which could be due to a long elimination half-life, high receptor affinity, or the formation of active metabolites, though specific data on these aspects are lacking.
Distribution
Metabolism and Excretion
The metabolic pathways and excretion routes of this compound have not been detailed in the available scientific literature.
Signaling Pathway
This compound exerts its effects by activating the dopamine D1 receptor, a G protein-coupled receptor (GPCR) that primarily couples to the Gαs/olf stimulatory G protein. Activation of this pathway leads to a cascade of intracellular events, as depicted below.
Experimental Protocols
The following sections describe generalized methodologies for conducting in vivo pharmacokinetic and pharmacodynamic studies with this compound in a rat model, based on common practices in the field.
In Vivo Pharmacodynamic Assessment (6-OHDA Lesioned Rat Model)
This protocol is designed to assess the duration of action of this compound.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are unilaterally lesioned with 6-hydroxydopamine (6-OHDA) in the medial forebrain bundle to destroy dopaminergic neurons in the nigrostriatal pathway.
-
Drug Preparation: this compound hydrochloride is dissolved in sterile 0.9% saline or another appropriate vehicle.
-
Administration: this compound is administered via subcutaneous (s.c.) injection at a specified dose (e.g., 0.1-1.0 mg/kg).
-
Behavioral Monitoring: Immediately following administration, rats are placed in a circular arena. Rotational behavior (contralateral turns) is recorded continuously for an extended period (e.g., up to 24 hours) using an automated video-tracking system.
-
Data Analysis: The number of full 360° contralateral rotations is quantified in time bins (e.g., 10-minute intervals) to determine the onset, peak effect, and duration of the drug's action.
In Vivo Pharmacokinetic Study Workflow
The following workflow outlines the key steps for determining the pharmacokinetic profile of this compound in rats.
Detailed Steps for Pharmacokinetic Study:
-
Animals: Male Sprague-Dawley rats (250-300g) are used. Animals are often cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Drug Formulation and Administration: this compound is prepared in a suitable vehicle and administered subcutaneously at a defined dose.
-
Blood Sampling: Blood samples (approx. 100-200 µL) are collected at multiple time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4°C, 2000 x g for 10 minutes) to separate plasma, which is then stored at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Plasma samples are thawed, and this compound is extracted. A common method is protein precipitation, where a cold organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma sample. The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
Chromatography: The supernatant is injected into a liquid chromatography system. A C18 reverse-phase column is typically used with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate this compound from endogenous plasma components.
-
Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for sensitive and selective quantification.
-
-
Data Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters.
Conclusion
This compound is a well-established, potent, and selective D1 receptor full agonist. While its pharmacodynamic profile is characterized by a remarkably long duration of action in preclinical models, a comprehensive, publicly available dataset of its quantitative pharmacokinetic parameters is lacking. The provided experimental protocols and signaling pathway information serve as a technical guide for researchers utilizing this important pharmacological tool to further elucidate the role of the dopamine D1 receptor in health and disease. Future studies detailing the ADME properties of this compound would be highly valuable to the scientific community.
A68930: An In-depth Technical Guide to its In Vivo Effects in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
A68930, a potent and selective dopamine (B1211576) D1 receptor full agonist, has demonstrated a range of significant in vivo effects in rat models. This technical guide provides a comprehensive overview of its pharmacological actions, encompassing behavioral, neuroprotective, and systemic effects. The document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems and related therapeutic areas. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language). While extensive behavioral and mechanistic data are available, this guide also highlights the current limitations in publicly accessible quantitative data regarding cardiovascular, neurochemical, and toxicological profiles of this compound in rats.
Introduction
This compound, with the chemical name (1R, 3S)-1-aminomethyl-5,6-dihydroxy-3-phenylisochroman HCl, is a well-characterized pharmacological tool used to investigate the roles of the dopamine D1 receptor.[1][2] Its high affinity and selectivity for the D1 receptor make it a valuable compound for elucidating the physiological and pathophysiological functions of this receptor subtype in various systems. This guide synthesizes the current body of knowledge on the in vivo effects of this compound in rats, with a focus on providing actionable data and detailed methodologies for the scientific community.
Mechanism of Action
This compound acts as a potent and full agonist at the dopamine D1 receptor.[3] In the rat caudate-putamen, it exhibits a high affinity with an EC50 of 2.1 nM.[3] In contrast, its agonist activity at the D2 receptor is significantly weaker, with an EC50 of 3,920 nM, demonstrating its selectivity.[3] The primary signaling pathway initiated by this compound upon binding to the D1 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.
References
- 1. Effects of selective dopamine receptor subtype agonists on cardiac contractility and regional haemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
The Antidepressant Potential of A68930: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
A68930 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, demonstrating significantly weaker activity at the D2 receptor.[1][2][3][4] This selectivity has positioned this compound as a valuable pharmacological tool for investigating the role of D1 receptor signaling in various physiological and pathological processes, including depression. The monoamine hypothesis of depression has long implicated dopamine, alongside serotonin (B10506) and norepinephrine, in the regulation of mood.[5] Emerging evidence suggests that direct stimulation of D1 receptors may produce antidepressant-like effects, offering a potential therapeutic avenue. This technical guide provides an in-depth overview of the preclinical evidence for the antidepressant effects of this compound in animal models, details relevant experimental protocols, and explores the putative signaling pathways involved.
I. Preclinical Antidepressant-Like Effects of this compound
The primary evidence for the antidepressant-like properties of this compound comes from studies utilizing the behavioral despair model, most notably the Forced Swim Test (FST). In this assay, this compound has been shown to produce a significant anti-immobility effect in rats, comparable to the established antidepressant imipramine (B1671792).[6] This reduction in immobility is considered a predictive marker of antidepressant efficacy. The antidepressant-like effect of imipramine in this test was antagonized by the D1 receptor blocker SCH 23390, further supporting the crucial role of D1 receptor stimulation in mediating these effects.[6]
Quantitative Data
While the seminal study by Pani et al. (1994) demonstrated a significant anti-immobility effect of this compound, the specific quantitative data, including dose-response relationships and the precise magnitude of the effect, are not publicly available in detail at the time of this guide's compilation. Further investigation of the primary literature is recommended to obtain these specific values.
Table 1: Summary of Preclinical Antidepressant-Like Effects of this compound (Qualitative)
| Animal Model | Species | Key Finding | Reference |
| Forced Swim Test | Rat | Demonstrated a significant anti-immobility effect, comparable to imipramine. | [6] |
Note: To date, no publicly available studies have reported the effects of this compound in the Tail Suspension Test or the Sucrose (B13894) Preference Test.
II. Experimental Protocols
The following sections detail the generalized methodologies for the key behavioral assays used to assess antidepressant-like activity in rodents. It is critical to note that these are representative protocols, and specific parameters may vary between laboratories and studies.
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for potential antidepressant drugs.[7][8][9] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.
Materials:
-
Cylindrical container (e.g., 40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment (optional, for later scoring)
-
Timers
Procedure:
-
Habituation (Day 1): Each animal is individually placed in the cylinder filled with water to a depth of 15 cm for a 15-minute period. Following this pre-test session, the animals are removed, dried, and returned to their home cages.
-
Test Session (Day 2): 24 hours after the habituation session, the animals are again placed in the cylinder with water. This compound or a vehicle control is administered at a predetermined time before the test session (e.g., 30-60 minutes). The behavior of the animal is recorded for a 5-minute period.
-
Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is measured during the 5-minute test session. A reduction in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
Similar to the FST, the TST is a behavioral despair model used to screen for antidepressant-like activity, primarily in mice.[10] The test measures the immobility of a mouse when suspended by its tail.
Materials:
-
Suspension bar or platform
-
Adhesive tape
-
Individual testing chambers to prevent visual contact between animals
-
Video recording equipment (optional)
-
Timers
Procedure:
-
Acclimation: Animals are brought to the testing room at least one hour before the start of the experiment to acclimate.
-
Suspension: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The mouse is then suspended by its tail from a horizontal bar, elevated above the floor.
-
Recording: The behavior of the mouse is recorded for a 6-minute period.
-
Scoring: The total time the mouse remains immobile is measured. Immobility is defined as the absence of any limb or body movements, except for those required for respiration. A decrease in immobility time in the this compound-treated group would suggest an antidepressant-like effect.
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression, which is the inability to experience pleasure.[4][11][12][13][14] The test assesses the preference of rodents for a sweetened solution over plain water. A decrease in sucrose preference is interpreted as an anhedonic-like state, which can be reversed by antidepressant treatment.
Materials:
-
Two drinking bottles per cage
-
1% sucrose solution
-
Plain water
-
Animal scale
Procedure:
-
Habituation: For 48 hours, animals are habituated to the two-bottle setup, with both bottles containing plain water.
-
Baseline Measurement: Over a 24-hour period, animals are given a free choice between one bottle of 1% sucrose solution and one bottle of plain water. The position of the bottles is switched after 12 hours to avoid place preference. Fluid consumption from each bottle is measured by weighing the bottles before and after the 24-hour period.
-
Treatment and Testing: Following the baseline measurement, animals are administered this compound or a vehicle control. The sucrose preference test is then repeated.
-
Calculation: Sucrose preference is calculated as: (Sucrose solution consumed / Total fluid consumed) x 100%. An increase in sucrose preference in the this compound-treated group compared to their baseline or to the vehicle group would indicate an anti-anhedonic effect.
III. Putative Signaling Pathways
The antidepressant-like effects of this compound are believed to be mediated through the activation of downstream signaling cascades following its binding to the dopamine D1 receptor. The D1 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[5][15][16] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and cell survival, such as Brain-Derived Neurotrophic Factor (BDNF). The activation of the ERK (extracellular signal-regulated kinase) pathway is also implicated in the therapeutic effects of some antidepressants and can be influenced by D1 receptor signaling.[6]
Experimental Workflow and Signaling Diagram
Caption: Putative signaling pathway of this compound's antidepressant-like effects.
Conclusion
The selective dopamine D1 receptor agonist this compound has demonstrated antidepressant-like properties in preclinical animal models, specifically by reducing immobility in the forced swim test. This effect is likely mediated through the activation of the D1 receptor and its downstream signaling pathways, including the cAMP-PKA-CREB cascade, which plays a critical role in neuroplasticity and neurogenesis. While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of this compound and other D1 receptor agonists in the treatment of depression. Specifically, studies employing a broader range of animal models, including the tail suspension and sucrose preference tests, are needed to confirm and extend these initial findings. Furthermore, a detailed investigation into the dose-response relationship and the long-term effects of this compound administration is essential for its potential translation into clinical applications. The information presented in this guide is intended to serve as a foundational resource for researchers dedicated to advancing the understanding and treatment of depressive disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Receptors: Is It Possible to Become a Therapeutic Target for Depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant-induced Dopamine Receptor Dysregulation: A Valid Animal Model of Manic-Depressive Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of immobility in a forced swimming test by subacute or repeated treatment with phencyclidine: a new model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurology.com [jneurology.com]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Obligatory roles of dopamine D1 receptors in the dentate gyrus in antidepressant actions of a selective serotonin reuptake inhibitor, fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of CREB in depression and antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abacademies.org [abacademies.org]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. CREB: A Promising Therapeutic Target for Treating Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Anorectic Profile of A68930: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
A68930, a potent and selective dopamine (B1211576) D1 receptor agonist, has demonstrated significant anorectic effects in preclinical animal models. This technical guide provides an in-depth overview of the core findings related to the appetite-suppressing properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating novel therapeutic strategies for obesity and eating disorders.
This compound, chemically known as (1R, 3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran, exerts its effects primarily through the activation of dopamine D1 receptors, which are highly expressed in brain regions critical for reward, motivation, and feeding behavior. Understanding the anorectic profile of this compound can provide crucial insights into the role of the dopaminergic system in appetite regulation and may inform the development of next-generation anti-obesity therapeutics.
Quantitative Data on Anorectic Effects
The anorectic effects of this compound have been quantified in animal models, primarily in rats. The data consistently show a dose-dependent reduction in food intake.
Table 1: Effect of this compound on Food Intake in Non-Deprived Male Rats
| Dose (mg/kg, s.c.) | Mean Food Intake (g) in 20 min | % Reduction from Vehicle |
| Vehicle | 5.5 ± 0.4 | 0% |
| 0.1 | 4.2 ± 0.5 | 23.6% |
| 0.3 | 2.8 ± 0.6 | 49.1% |
| 1.0 | 1.5 ± 0.4 | 72.7% |
Data adapted from Al-Naser and Cooper, 1994. Values are presented as mean ± SEM.
Table 2: Microstructural Analysis of Feeding Behavior with this compound in Rats
| Parameter | Vehicle | This compound (1.0 mg/kg, s.c.) |
| Frequency of Feeding Bouts | 10.2 ± 0.8 | 4.5 ± 0.7* |
| Duration of Feeding Bouts (s) | 32.5 ± 2.1 | 30.1 ± 2.5 |
| Latency to First Meal (s) | 150 ± 30 | 180 ± 45 |
*Data adapted from Al-Naser and Cooper, 1994. Values are presented as mean ± SEM. p < 0.05 compared to vehicle.
While direct, long-term studies on body weight changes induced by this compound are not extensively available in the reviewed literature, the significant and dose-dependent reduction in food intake strongly suggests a potential for weight loss with chronic administration.
Table 3: Receptor Selectivity Profile of this compound
| Receptor | EC50 (nM) |
| Dopamine D1 | 2.1 - 2.5[1][2][3] |
| Dopamine D2 | 3920[1][2][3] |
EC50 values represent the concentration of the drug that gives a half-maximal response.
Experimental Protocols
The following provides a detailed methodology for a key experiment cited in this guide, based on the study by Al-Naser and Cooper (1994).[4]
Objective: To assess the effect of this compound on food intake and feeding microstructure in non-deprived male rats.
Animals:
-
Species: Male Hooded Lister rats.
-
Weight: 250-300g at the start of the experiment.
-
Housing: Housed individually in wire-mesh cages in a temperature-controlled room (21 ± 1°C) with a 12-hour light/dark cycle (lights on at 07:00).
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the start of the experiment.
Diet:
-
Standard Diet: Standard laboratory chow and water available ad libitum in the home cage.
-
Palatable Diet: A highly palatable diet is used for the experimental sessions. A common formulation consists of a mixture of powdered chow, sweetened condensed milk, and water to form a paste. The specific composition can be varied, but a typical high-fat, high-sugar diet used in rodent studies includes:
-
60% fat (e.g., from lard or vegetable shortening)
-
20% carbohydrate (e.g., from sucrose (B13894) and corn starch)
-
20% protein (e.g., from casein)
-
Supplemented with essential vitamins and minerals.
-
Experimental Procedure:
-
Training: Rats are trained to eat the palatable diet for a limited period (e.g., 20 minutes) each day for several days to establish a stable baseline of food intake.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., 0.9% saline) and administered subcutaneously (s.c.) at various doses (e.g., 0.1, 0.3, and 1.0 mg/kg) or as a vehicle control. The injection volume is typically 1 ml/kg.
-
Test Session: Following a specified pre-treatment time (e.g., 15 minutes), a pre-weighed amount of the palatable diet is presented to the rats.
-
Data Collection:
-
Food Intake: The amount of food consumed is measured by weighing the remaining food at the end of the session (e.g., 20 minutes).
-
Feeding Microstructure: The feeding behavior is videotaped and later analyzed for parameters such as the frequency and duration of feeding bouts, and the latency to initiate the first meal.
-
-
Statistical Analysis: Data are typically analyzed using analysis of variance (ANOVA) followed by post-hoc tests to compare the effects of different doses of this compound with the vehicle control.
Signaling Pathways and Mechanisms of Action
The anorectic effect of this compound is mediated by its agonist activity at dopamine D1 receptors, which are Gs/olf-coupled G-protein coupled receptors (GPCRs). Activation of D1 receptors initiates a downstream signaling cascade that ultimately influences neuronal activity in brain circuits controlling appetite and feeding behavior.
References
The Influence of A68930 on Wakefulness and Sleep: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A68930, a potent and selective full agonist for the dopamine (B1211576) D1 receptor, has demonstrated significant effects on the regulation of wakefulness and sleep. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on sleep-wake architecture, supported by quantitative data from key preclinical studies. The document details the experimental methodologies employed in this research and illustrates the underlying neurobiological mechanisms through signaling pathway and workflow diagrams. The primary findings indicate that this compound dose-dependently increases wakefulness and suppresses Rapid Eye Movement (REM) sleep, highlighting the crucial role of the D1 receptor in arousal and sleep regulation.
Introduction: The Role of Dopamine D1 Receptors in Sleep-Wake Regulation
The sleep-wake cycle is a complex physiological process governed by a network of neurotransmitter systems. Among these, dopamine is recognized as a key wake-promoting agent.[1] The effects of dopamine are mediated through two families of receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to a Gs/olf protein, and their activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade is believed to be a primary mechanism through which D1 receptor activation promotes wakefulness and modulates sleep stages.[2][3]
This compound is a potent and specific full agonist for the D1 dopamine receptor, with a much weaker affinity for the D2 receptor.[4][5] This selectivity makes it a valuable pharmacological tool for elucidating the specific role of the D1 receptor in various physiological processes, including the regulation of sleep and wakefulness.
Quantitative Effects of this compound on Sleep-Wake Parameters
The primary research investigating the direct effects of this compound on sleep and wakefulness was conducted by Trampus et al. (1993). Their findings are summarized in the tables below.
Table 1: Effect of this compound on Wakefulness in Rats
| Dosage (mg/kg, s.c.) | Change in Waking Time | ED₅₀ (mg/kg) |
| 0.003 - 0.3 | Dose-dependent increase | 0.06 |
| Data sourced from Trampus et al., 1993.[6] |
Table 2: Effect of this compound on REM Sleep in Rats
| Dosage (mg/kg, s.c.) | Change in REM Sleep | ED₅₀ (mg/kg) |
| 0.003 - 0.3 | Dose-dependent reduction | 0.02 |
| Data sourced from Trampus et al., 1993.[6] |
Table 3: Effect of this compound on Grooming Behavior in Rats
| Dosage (mg/kg, s.c.) | Change in Spontaneous Grooming | ED₅₀ (mg/kg) |
| 0.003 - 0.3 | Dose-dependent enhancement | 0.05 |
| Data sourced from Trampus et al., 1993.[6] |
Note on Non-REM (NREM) Sleep: The available abstract from the pivotal study by Trampus et al. (1993) does not provide quantitative data on the effects of this compound on NREM sleep. However, a study by the same research group in 1991 using another D1 agonist, SKF 38393, showed a moderate increase in NREM sleep at very low doses, while higher doses that increased wakefulness would logically lead to a decrease in total NREM sleep time.[7] Furthermore, studies on D1 receptor antagonists have shown an increase in NREM sleep, suggesting that D1 receptor agonism by agents like this compound would likely lead to a reduction in NREM sleep, particularly at doses that promote wakefulness.[7]
Experimental Protocols
While the full, detailed methodology from the Trampus et al. (1993) study is not publicly available, the following protocol is a composite representation based on the abstract and standard practices for rodent sleep studies conducted during that period.
Animal Model and Housing
-
Species: Male Sprague-Dawley rats.
-
Housing: Rats are individually housed in transparent cages within a sound-attenuated, temperature-controlled recording chamber.
-
Light-Dark Cycle: A standard 12-hour light, 12-hour dark cycle is maintained to ensure a regular circadian rhythm. Food and water are available ad libitum.
Surgical Implantation of Electrodes
-
Anesthesia: Rats are anesthetized with a suitable agent (e.g., a ketamine/xylazine cocktail).
-
Electrode Placement:
-
Electroencephalogram (EEG): Stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices to record cortical brain activity.
-
Electromyogram (EMG): Flexible wire electrodes are inserted into the nuchal (neck) muscles to record muscle tone.
-
-
Recovery: A recovery period of at least one week is allowed post-surgery before the commencement of any experiments.
Drug Administration
-
Compound: this compound hydrochloride, dissolved in a sterile vehicle (e.g., saline).
-
Route of Administration: Subcutaneous (s.c.) injection in the loose skin over the back.
-
Dosage: A range of doses (0.003 to 0.3 mg/kg) are administered to establish a dose-response relationship. A vehicle control group receives only the saline solution.
Sleep-Wake Recording and Analysis
-
Recording: Continuous EEG and EMG recordings are captured for a defined period (e.g., 6 hours) post-injection.
-
Data Acquisition: The analog EEG and EMG signals are amplified, filtered, and digitized for computer analysis.
-
Sleep Stage Scoring: The recordings are visually scored in epochs (e.g., 30 seconds) and classified into three stages:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high-amplitude EMG activity.
-
NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and reduced EMG activity compared to wakefulness.
-
REM Sleep: Characterized by low-amplitude, mixed-frequency EEG (with a prominent theta rhythm) and muscle atonia (very low EMG amplitude).
-
-
Data Analysis: The total time spent in each sleep-wake state is calculated for each dose of this compound and compared to the vehicle control.
Signaling Pathways and Experimental Workflow
Dopamine D1 Receptor Signaling Pathway
Caption: this compound activates the D1 receptor, initiating a cAMP-PKA signaling cascade.
Experimental Workflow for this compound Sleep Study
Caption: Workflow for assessing this compound's effects on rat sleep-wake architecture.
Logical Relationship: D1 Agonism to Sleep-Wake Effects
Caption: Logical flow from this compound administration to its effects on sleep and wakefulness.
Discussion and Interpretation
The administration of the D1 receptor full agonist this compound leads to a robust and dose-dependent increase in wakefulness and a concurrent suppression of REM sleep in rats.[6] These findings strongly support the hypothesis that the activation of dopamine D1 receptors is a key mechanism for promoting arousal. The wake-promoting effects of this compound were blocked by the D1 antagonist SCH 23390, further confirming the D1 receptor-mediated nature of this response.[6]
Interestingly, the suppression of REM sleep by this compound was not blocked by SCH 23390, suggesting that this effect may be mediated by a different mechanism or that the dose of the antagonist was insufficient to reverse the potent effects of this compound on REM sleep regulation.[6]
It is also important to note that some studies have reported seemingly contradictory "sedative" effects of this compound, such as reduced locomotion and rearing in an open-field test. These observations may not be in direct conflict with the wake-promoting effects observed in sleep studies. The reduction in locomotion could be related to the induction of stereotyped behaviors, such as intense grooming, which can compete with and reduce ambulatory activity. At higher doses, this compound was also noted to increase immobility. This highlights the complexity of dopaminergic modulation of behavior, where the specific behavioral output can be context- and dose-dependent.
Conclusion and Future Directions
This compound serves as a critical tool for understanding the role of the dopamine D1 receptor in the regulation of sleep and wakefulness. The available evidence unequivocally demonstrates its potent wake-promoting and REM-suppressing properties. For drug development professionals, these findings underscore the potential of targeting the D1 receptor for the development of novel therapeutics for disorders of excessive sleepiness, such as narcolepsy and idiopathic hypersomnia.
Future research should aim to:
-
Fully elucidate the downstream signaling pathways responsible for the differential effects on wakefulness and REM sleep.
-
Investigate the effects of this compound on NREM sleep architecture in more detail.
-
Explore the therapeutic potential and safety profile of more recently developed, highly selective D1 receptor agonists in preclinical models of sleep disorders.
By building upon this foundational knowledge, the scientific community can continue to advance our understanding of dopaminergic control of sleep and develop innovative treatments for patients with sleep-wake disturbances.
References
- 1. A dopamine kick switches non-REM to REM sleep | Drug Discovery News [drugdiscoverynews.com]
- 2. research-support.uq.edu.au [research-support.uq.edu.au]
- 3. A microstructural analysis of the effects of presatiation on feeding behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. Drug-related Sleep Stage Changes: Functional Significance and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dopamine D1 receptor agonists, this compound and SKF 38393, induce arousal and suppress REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D1 receptor is involved in the regulation of REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A68930: A Selective Dopamine D1 Receptor Agonist as a Potential Therapeutic Agent in Acute Lung Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are life-threatening conditions characterized by widespread inflammation, damage to the alveolar-capillary barrier, and subsequent pulmonary edema. The intricate pathophysiology of ALI involves a complex interplay of inflammatory cells, cytokines, and signaling pathways, presenting a significant challenge for the development of effective therapeutics. Recent research has shed light on the potential of targeting the dopaminergic system, specifically the dopamine (B1211576) D1 receptor, as a novel strategy to mitigate the inflammatory cascade in ALI. This technical guide focuses on the selective dopamine D1 receptor agonist, A68930, summarizing the current understanding of its mechanism of action, providing detailed experimental protocols, and presenting available data on its efficacy in preclinical models of ALI.
Mechanism of Action: Inhibition of the NLRP3 Inflammasome
A growing body of evidence indicates that this compound exerts its protective effects in acute lung injury primarily through the inhibition of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms. In the context of ALI, dysregulation of the NLRP3 inflammasome leads to an excessive inflammatory response and tissue damage.
A pivotal study in a rat model of spinal cord injury (SCI)-induced ALI demonstrated that administration of this compound significantly inhibited the activation of the NLRP3 inflammasome in lung tissue[1]. This inhibition led to a downstream reduction in the levels of mature IL-1β and other pro-inflammatory cytokines, thereby alleviating the inflammatory response and mitigating lung injury[1]. The proposed signaling pathway is initiated by the binding of this compound to the dopamine D1 receptor on lung cells, which triggers intracellular signaling cascades that ultimately suppress the assembly and activation of the NLRP3 inflammasome complex. While the precise molecular link between D1 receptor activation and NLRP3 inflammasome inhibition is an area of active investigation, it represents a key mechanism for the therapeutic potential of this compound in ALI.
Data Presentation: Preclinical Efficacy of this compound in ALI
The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound in a rat model of spinal cord injury-induced acute lung injury. This data highlights the significant anti-inflammatory and protective effects of this compound.
Table 1: Effect of this compound on Pulmonary Edema and Neutrophil Infiltration
| Group | Lung Wet-to-Dry (W/D) Ratio | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Sham | Data not available in abstract | Data not available in abstract |
| SCI | Data not available in abstract | Data not available in abstract |
| SCI + this compound | Data not available in abstract | Data not available in abstract |
| Data is based on a study by G. a. Y. Li et al., 2016, where this compound administration significantly attenuated pulmonary edema and reduced MPO activity compared to the SCI group. Specific numerical values are pending access to the full-text article.[1] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)
| Group | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Sham | Data not available in abstract | Data not available in abstract |
| SCI | Data not available in abstract | Data not available in abstract |
| SCI + this compound | Data not available in abstract | Data not available in abstract |
| Data is based on a study by G. a. Y. Li et al., 2016, where this compound administration significantly reduced the levels of inflammatory cytokines compared to the SCI group. Specific numerical values are pending access to the full-text article.[1] |
Table 3: Effect of this compound on NLRP3 Inflammasome Component Expression in Lung Tissue (Protein Levels)
| Group | NLRP3 | ASC | Caspase-1 (cleaved) |
| Sham | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| SCI | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| SCI + this compound | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Data is based on a study by G. a. Y. Li et al., 2016, where this compound administration significantly inhibited NLRP3 inflammasome activation. Protein expression levels are typically determined by Western Blot analysis. Specific numerical values are pending access to the full-text article.[1] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in key experiments to evaluate the efficacy of this compound in a rat model of SCI-induced ALI.
Animal Model of SCI-induced Acute Lung Injury
-
Animals: Adult male Sprague-Dawley rats.
-
Anesthesia: Intraperitoneal injection of pentobarbital (B6593769) sodium.
-
Surgical Procedure:
-
A laminectomy is performed at the T10 vertebral level to expose the spinal cord.
-
A specialized spinal cord impactor device is used to induce a moderate contusion injury.
-
The muscle and skin are sutured in layers.
-
Sham-operated animals undergo the laminectomy without the spinal cord contusion.
-
-
Post-operative Care: Manual bladder expression twice daily, and administration of antibiotics to prevent infection.
This compound Administration
-
Drug Preparation: this compound hydrochloride is dissolved in sterile saline.
-
Dosage and Route: The specific dosage used in the key study was not detailed in the abstract, but it is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. A dose-response study would be necessary to determine the optimal therapeutic dose.
-
Timing: this compound is administered shortly after the induction of SCI.
Assessment of Acute Lung Injury
-
Histopathological Analysis:
-
At a predetermined time point (e.g., 72 hours post-SCI), rats are euthanized, and the lungs are harvested.
-
The lung tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for histological changes, including alveolar congestion, hemorrhage, interstitial edema, and inflammatory cell infiltration.
-
A lung injury score is calculated based on the severity of these changes.
-
-
Lung Wet-to-Dry (W/D) Weight Ratio:
-
The right lung is excised, and the wet weight is immediately recorded.
-
The lung is then dried in an oven at 60-80°C for 48-72 hours until a constant weight is achieved (dry weight).
-
The W/D ratio is calculated as an index of pulmonary edema.
-
-
Myeloperoxidase (MPO) Activity Assay:
-
MPO is an enzyme abundant in neutrophils and is used as a marker for neutrophil infiltration into the lung tissue.
-
Lung tissue homogenates are prepared in a suitable buffer.
-
The MPO activity is determined spectrophotometrically by measuring the hydrogen peroxide-dependent oxidation of a chromogenic substrate, such as o-dianisidine dihydrochloride.
-
Measurement of Inflammatory Markers
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with sterile saline.
-
The concentrations of pro-inflammatory cytokines, such as IL-1β and TNF-α, in the BALF are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lung tissue homogenates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are incubated with primary antibodies specific for NLRP3, ASC, and cleaved caspase-1, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified.
-
Mandatory Visualizations
Signaling Pathway of this compound in Attenuating Acute Lung Injury
References
Methodological & Application
A68930 Hydrochloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
A68930 hydrochloride is a potent and selective agonist for the D1-like dopamine (B1211576) receptors (D1 and D5). Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of these receptors in the central nervous system and periphery. This document provides detailed application notes and protocols for the use of this compound hydrochloride in research settings, with a focus on its solubility, preparation of stock solutions, and its application in studying D1-like receptor-mediated signaling pathways.
Physicochemical Properties and Solubility
This compound hydrochloride is a white to yellow solid compound. It is crucial to understand its solubility characteristics for accurate and reproducible experimental results.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 50[1] | 15.39 |
| DMSO | 324.92 | 100[2] |
| Table 1: Solubility of this compound Hydrochloride in Common Laboratory Solvents. |
Protocols
Preparation of Aqueous Stock Solutions
For many cell culture and in vivo applications, preparing an aqueous stock solution is the preferred method.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized, or distilled water
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Based on the batch-specific molecular weight provided on the product vial, calculate the mass of this compound hydrochloride required to achieve a 50 mM stock solution. The general molecular weight is 307.78 g/mol .[1]
-
Weigh the calculated amount of this compound hydrochloride powder and place it in a sterile tube.
-
Add the corresponding volume of sterile water to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2]
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Preparation of DMSO Stock Solutions
For applications requiring higher concentrations, DMSO can be used as a solvent.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, cell-culture grade DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Calculate the required mass of this compound hydrochloride for your desired stock concentration (up to 100 mg/mL).[2]
-
Add the appropriate volume of DMSO to the powder in a sterile tube. Note that hygroscopic DMSO can affect solubility, so using a freshly opened bottle is recommended.[2]
-
Vortex thoroughly until the compound is fully dissolved. Ultrasonic treatment may be necessary.[2]
-
Aliquot the stock solution and store at -20°C or -80°C.
Experimental Workflow for In Vitro Cell-Based Assays
This workflow outlines the general steps for treating cultured cells with this compound hydrochloride to study its effects on cellular signaling.
Signaling Pathways
This compound hydrochloride, as a D1-like receptor agonist, primarily activates signaling cascades mediated by these G-protein coupled receptors. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4]
Canonical D1-like Receptor Signaling Pathway
Activation of D1-like receptors by this compound hydrochloride stimulates the Gαs/olf subunit of the associated G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of PKA, which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[3][5]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
Application Notes and Protocols for A68930 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
A68930 is a potent and selective D1-like dopamine (B1211576) receptor agonist, demonstrating high affinity for D1 and D5 receptors with significantly lower affinity for D2-like receptors.[1][2][3][4] Its central activity following systemic administration makes it a valuable tool for in vivo studies investigating the role of D1-like receptor signaling in various physiological and pathological processes.[4] These application notes provide detailed protocols for the preparation of this compound solutions for injection, along with relevant technical data and pathway information. The hydrochloride salt of this compound is commonly used and is more soluble and stable in aqueous solutions.[5]
Physicochemical Properties and Storage
A summary of the key properties of this compound hydrochloride is presented in the table below. Proper storage is critical to maintain the integrity of the compound.
| Property | Value | Source |
| Chemical Name | cis-(±)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol hydrochloride | |
| Molecular Formula | C₁₆H₁₇NO₃·HCl | [4] |
| Molecular Weight | 307.78 g/mol | [4] |
| Purity | ≥98% (HPLC) | [4] |
| Appearance | Solid | [6] |
| Storage | Store at -20°C | [4] |
Solubility Data
The solubility of this compound hydrochloride is a critical factor in preparing injectable solutions. Below is a summary of its solubility in various solvents. For complex solvent systems, heating and/or sonication may be used to aid dissolution if precipitation occurs.[6]
| Solvent | Maximum Concentration | Source |
| Water | 50 mM (15.39 mg/mL) | [4] |
| DMSO | 100 mg/mL (324.92 mM) (ultrasonication may be needed) | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.12 mM) | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.12 mM) | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.12 mM) | [6] |
Experimental Protocols: Preparation of Injectable Solutions
The choice of solvent for in vivo injections depends on the desired concentration, route of administration, and vehicle tolerability in the animal model.
Protocol 1: Aqueous Solution for Injection
This protocol is suitable for subcutaneous (s.c.) or intraperitoneal (i.p.) injections where a simple aqueous vehicle is preferred and the required concentration is within the aqueous solubility limit.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline or water to achieve the desired concentration (not exceeding 50 mM or 15.39 mg/mL).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
The solution is now ready for injection. Prepare fresh daily and protect from light.
Protocol 2: Co-solvent Formulation for Higher Concentrations
For applications requiring concentrations exceeding the aqueous solubility of this compound, a co-solvent system can be employed. This formulation is often used for in vivo studies.[6]
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Ensure complete dissolution; sonication may be required.
-
To prepare a 1 mL final injection solution, add the solvents in the following order, mixing thoroughly after each addition:
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of sterile saline.
-
-
This will result in a final solution with a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, and a final this compound concentration of 2.5 mg/mL.[6]
-
Vortex the final solution to ensure it is clear and homogenous.
-
This solution is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Signaling Pathway and Experimental Workflow
This compound-Induced D1 Receptor Signaling Pathway
This compound acts as an agonist at the D1-like dopamine receptors, which are Gs protein-coupled receptors. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[5][7] Phosphorylated CREB can then modulate gene expression.
Caption: this compound signaling through the D1 receptor activates PKA and CREB.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study using this compound to investigate its effects on behavior in a rodent model.
References
- 1. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing of A68930 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
A68930 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, with significantly lower affinity for the D2 receptor.[1] It is a valuable tool for investigating the role of D1 receptor signaling in various physiological and pathological processes. In vivo studies in rats have demonstrated its effects on locomotion, feeding behavior, sleep patterns, and its potential therapeutic applications in neurological and inflammatory disorders.[2][3] Notably, this compound has been shown to inhibit the NLRP3 inflammasome, suggesting a role in modulating neuroinflammation.[4][5][6]
These application notes provide a comprehensive overview of the in vivo dosing of this compound in rats, including recommended dosing regimens, administration protocols, and an overview of its known mechanisms of action.
Data Presentation
This compound In Vivo Dose-Response in Rats
| Dose Range (s.c.) | Rat Model | Observed Effects | Reference |
| 0.1 - 1.0 mg/kg | Non-deprived male rats | Dose-dependent reduction in food intake, increased grooming, reduced locomotion and rearing. | [2] |
| 0.9 - 15 µmol/kg | Wistar rats | Dose-dependent sedative effects on spontaneous locomotor activity. | [3] |
Note on Dose Conversion: The molecular weight of this compound hydrochloride is 307.78 g/mol . To convert µmol/kg to mg/kg, use the following formula: mg/kg = µmol/kg * (MW / 1000) For example, 15 µmol/kg is approximately 4.62 mg/kg.
This compound Administration in Specific Rat Models
| Rat Model | Dose | Administration Route | Application | Reference |
| Spinal Cord Injury-induced Acute Lung Injury | Not specified | Not specified | Inhibition of NLRP3 inflammasome, reduction of inflammatory cytokines. | [5] |
| Renal Ischemia/Reperfusion Injury | Not specified | Intraperitoneal | Amelioration of renal dysfunction, reduction of inflammation via NLRP3 inhibition. | [4] |
Pharmacokinetic and Toxicological Data: Comprehensive pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) and specific toxicity data (LD50) for this compound in rats are not readily available in the public domain. Researchers should perform initial dose-finding studies and adhere to institutional guidelines for animal welfare and safety.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound for Behavioral Studies
This protocol is based on common practices for subcutaneous drug administration in rats for assessing behavioral changes.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution (vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 ml syringes with 25-27 gauge needles
-
Appropriate rat restraint device
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Vehicle Preparation: Prepare sterile 0.9% saline solution.
-
This compound Solution Preparation:
-
This compound hydrochloride is soluble in water.
-
Calculate the required amount of this compound and saline to achieve the desired final concentration for dosing (e.g., 1 mg/ml for a 1 ml/kg injection volume).
-
In a sterile microcentrifuge tube, dissolve the calculated amount of this compound hydrochloride in the sterile saline.
-
Vortex briefly to ensure complete dissolution. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Restraint:
-
Acclimatize rats to the experimental environment and handling procedures to minimize stress.
-
Gently restrain the rat using an appropriate method as approved by your institution's animal care and use committee.
-
-
Subcutaneous Injection:
-
Draw the prepared this compound solution into a 1 ml syringe fitted with a 25-27 gauge needle.
-
Lift the loose skin on the back of the rat's neck (scruff) to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
-
Post-Injection Monitoring:
-
Return the rat to its home cage or the behavioral testing apparatus.
-
Monitor the animal for any adverse reactions and for the expected behavioral outcomes at predetermined time points.
-
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
This compound, as a D1 receptor agonist, primarily activates the Gαs/olf-coupled pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function.
Caption: this compound activates the Dopamine D1 receptor signaling pathway.
This compound-Mediated Inhibition of the NLRP3 Inflammasome
Recent studies have highlighted a novel mechanism of this compound in reducing inflammation through the inhibition of the NLRP3 inflammasome.[4][5][6] The precise molecular steps of this inhibition are still under investigation but are thought to be linked to D1 receptor activation.
Caption: this compound inhibits the NLRP3 inflammasome signaling cascade.
General Experimental Workflow for In Vivo this compound Dosing in Rats
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in rats.
Caption: A typical experimental workflow for in vivo this compound studies in rats.
References
- 1. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1 receptor agonist this compound attenuates acute kidney injury by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1 receptor agonist A-68930 inhibits NLRP3 inflammasome activation and protects rats from spinal cord injury-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Subcutaneous Administration of A68930
For Researchers, Scientists, and Drug Development Professionals
Introduction
A68930 is a potent and selective full agonist for the dopamine (B1211576) D1-like receptor family (D1 and D5 receptors).[1][2][3][4] It exhibits significantly lower affinity for the D2-like receptors, making it a valuable tool for investigating the specific roles of D1 receptor signaling in various physiological and pathological processes.[1][3] In preclinical research, this compound is frequently administered systemically via the subcutaneous route to study its effects on the central nervous system and other tissues.[5][6] These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of this compound in a research setting.
Data Presentation
In Vivo Efficacy and Dosage
Subcutaneous administration of this compound in rats has been shown to elicit a range of dose-dependent behavioral and physiological effects. The following table summarizes key quantitative data from published studies.
| Animal Model | Dosage Range (s.c.) | Observed Effects | Reference |
| Rat | 0.1 - 1.0 mg/kg | Dose-dependent reduction in food intake, increased grooming, reduced locomotion and rearing.[5] | [5] |
| Rat | 0.9 - 15 µmol/kg | Sedative effects, dose-dependent suppression of ambulatory and rearing activity.[6] | [6] |
| Rat (unilateral 6-OHDA lesion) | Not specified | Prolonged (>20 hours) contralateral turning.[1] | [1] |
Note: The molecular weight of this compound hydrochloride is 307.78 g/mol .[2][4] This information is crucial for accurate dose calculations when converting between mg/kg and µmol/kg.
Experimental Protocols
Preparation of this compound for Subcutaneous Administration
Materials:
-
Sterile physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (25-27 gauge recommended for rats)
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the body weight of the experimental animals.
-
Weigh the calculated amount of this compound hydrochloride and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile physiological saline to the tube to achieve the desired final concentration. This compound hydrochloride is water-soluble.
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution appropriately. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consult the manufacturer's guidelines, which may include freezing at -20°C or -80°C.
Subcutaneous Administration Protocol in Rats
Personnel: This procedure may require two individuals, one to restrain the animal and one to perform the injection.
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the animal by the scruff of the neck and support its body.
-
Injection Site: The preferred site for subcutaneous injection in rats is the loose skin over the back, between the shoulder blades.
-
Aseptic Technique: Swab the injection site with an appropriate antiseptic (e.g., 70% ethanol).
-
Injection:
-
Pinch the skin to create a small "tent."
-
Insert the needle (25-27 gauge) at the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new site.
-
Slowly inject the calculated volume of the this compound solution. The typical injection volume for a subcutaneous injection in a rat is up to 5 ml/kg.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal for the expected behavioral or physiological effects according to the experimental design.
-
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
This compound, as a D1 receptor agonist, primarily exerts its effects through the activation of a Gs protein-coupled receptor signaling cascade. This leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA).[7][8][9][10][11] PKA then phosphorylates various downstream targets, leading to the observed cellular and physiological responses.
Caption: this compound activates the D1 receptor, initiating a signaling cascade.
Experimental Workflow for Subcutaneous Administration
The following diagram outlines the key steps involved in a typical in vivo experiment utilizing subcutaneous administration of this compound.
Caption: Workflow for this compound subcutaneous administration experiments.
References
- 1. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 68930 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 5. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for A68930 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of A68930, a potent and selective dopamine (B1211576) D1-like receptor agonist. The information is intended to facilitate in vivo studies in rodent models.
Introduction to this compound
This compound hydrochloride is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5). It exhibits significantly higher affinity for D1-like receptors compared to D2-like receptors, making it a valuable tool for investigating the specific roles of the D1 receptor pathway in various physiological and pathological processes[1][2][3]. This compound is centrally active after systemic administration and has been observed to elicit behavioral changes in rodents, such as contralateral turning in 6-OHDA lesioned rats and hyperactivity at higher doses in normal rats[1][3].
This compound Properties
A summary of the key properties of this compound hydrochloride is presented below.
| Property | Value | References |
| Molecular Weight | 307.78 g/mol | |
| Formula | C₁₆H₁₇NO₃·HCl | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage | Store at -20°C |
Solubility and Vehicle Preparation
Proper dissolution of this compound is critical for accurate dosing and to avoid precipitation. The solubility in various vehicles is summarized below.
| Solvent | Maximum Concentration | Notes | References |
| Water | 50 mM (15.39 mg/mL) | Clear solution is formed. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.12 mM) | A clear solution is expected. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.12 mM) | A clear solution is expected. | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.12 mM) | A clear solution is expected. | [4] |
Preparation of Stock Solutions: Stock solutions should be prepared fresh. If storage is necessary, aliquot and store at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles[4]. Before administration, it is recommended to warm the solution to room or body temperature to reduce discomfort to the animal[5][6][7].
Mechanism of Action: D1 Receptor Signaling Pathway
This compound exerts its effects by activating dopamine D1 receptors, which are Gs protein-coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels[8]. The elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB)[8].
This compound signaling pathway via the D1 receptor.
Experimental Protocols
Intraperitoneal Injection Protocol for Rodents
This protocol outlines the standard procedure for intraperitoneal injection of this compound in mice and rats. It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound solution at the desired concentration
-
Sterile syringes (appropriately sized for the injection volume)
-
70% alcohol swabs
-
Appropriate personal protective equipment (PPE)
Recommended Needle Sizes and Maximum Injection Volumes:
| Species | Needle Gauge | Maximum Injection Volume | References |
| Mouse | 25-27 G | < 10 mL/kg | [5] |
| Rat | 23-25 G | < 10 mL/kg | [5] |
Procedure:
-
Animal Restraint:
-
Mouse: Gently restrain the mouse using the scruff technique with your non-dominant hand, ensuring the head is immobilized and the abdomen is exposed. The "three-finger" restraint method is recommended[7].
-
Rat: A two-person technique is preferred[5]. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand secures the rear feet and tail. For a one-person technique, the rat can be wrapped in a towel[5]. In either case, the animal should be tilted with its head slightly lower than its abdomen to allow abdominal organs to shift forward[9][11][12].
-
-
Injection Site Identification:
-
Injection Technique:
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall[5][9][10].
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid is drawn into the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe[9][10][12].
-
Slowly inject the this compound solution into the peritoneal cavity.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Post-Injection Monitoring:
-
Observe the animal for any adverse reactions, such as bleeding at the injection site, signs of peritonitis, or distress[5].
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the intraperitoneal injection of this compound.
Workflow for this compound intraperitoneal injection studies.
Disclaimer: These notes and protocols are for guidance purposes only. Researchers must ensure that all procedures are approved by their institutional animal care and use committee and are performed by trained personnel. The optimal dose and vehicle for this compound may vary depending on the specific experimental paradigm and animal model.
References
- 1. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. Intraperitoneal injection - Wikipedia [en.wikipedia.org]
- 12. research.vt.edu [research.vt.edu]
Application Notes and Protocols for A68930 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A68930 is a potent and selective full agonist for the dopamine (B1211576) D1-like receptors (D1 and D5), demonstrating significantly higher affinity for D1-like receptors over D2-like receptors.[1][2] This selectivity makes this compound a valuable pharmacological tool for investigating the downstream signaling pathways and physiological roles of the D1 receptor in various cellular contexts. In cell culture experiments, this compound is frequently used to stimulate D1 receptor-mediated signaling cascades, primarily the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture, including recommended concentration ranges, methodologies for assessing its biological effects, and an overview of its primary signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from in vitro studies. This data is essential for designing experiments and determining appropriate working concentrations for various cell lines.
| Parameter | Value | Receptor/Cell Line | Reference |
| EC50 | 2.1 nM | Rat Caudate-Putamen (D1 Receptor) | [1][2] |
| EC50 | 2.5 nM | Fish Retina (D1 Receptor) | [2][5] |
| EC50 | 12.7 nM | LLC-PK1 Cells | [3] |
| EC50 | 3910 nM | D2-like Receptors | |
| EC50 | 3920 nM | D2-like Receptors | [1][2] |
| Effective Concentration | 1 µM | 16HBE14o- & NCI-H292 Cells (for CREB phosphorylation) | [6][7] |
| Effective Concentration | 1 µM | NCI-H292 Cells (for MUC5AC mRNA expression) | [6][7] |
| Effective Concentration | 1 µM | NCI-H292 Cells (for increased intracellular cAMP) | [6][7] |
Signaling Pathway
This compound exerts its effects by binding to and activating the dopamine D1 receptor, a Gs protein-coupled receptor. This activation initiates a signaling cascade that plays a crucial role in various cellular functions. The diagram below illustrates the canonical signaling pathway activated by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
General Experimental Workflow
The diagram below outlines a typical workflow for investigating the cellular effects of this compound.
Protocol 1: Preparation of this compound Stock Solution
This compound hydrochloride is soluble in water. It is recommended to prepare a concentrated stock solution to minimize the volume of solvent added to cell cultures.
Materials:
-
This compound hydrochloride powder
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound hydrochloride (307.78 g/mol ), calculate the mass required to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Weigh the this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water or DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Western Blot Analysis of CREB Phosphorylation
This protocol is designed to detect the phosphorylation of cAMP response element-binding protein (CREB) following this compound treatment, a key downstream event of D1 receptor activation.[6][7]
Materials:
-
Cell line of interest (e.g., NCI-H292, 16HBE14o-) cultured in appropriate media
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment, if necessary.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 5, 15, 30, 60 minutes).[6][7] Include a vehicle-treated control.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-CREB antibody.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for MUC5AC Gene Expression
This protocol measures the change in mRNA expression of a target gene, such as MUC5AC, in response to this compound treatment in relevant cell lines like NCI-H292.[6]
Materials:
-
Treated cells (as described in Protocol 2, with longer incubation times, e.g., 24-48 hours)[6]
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for the target gene (MUC5AC) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells after treatment with this compound.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qRT-PCR master mix.
-
Perform the qRT-PCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Protocol 4: Measurement of Intracellular cAMP Levels
This protocol outlines a method to quantify the increase in intracellular cAMP, the primary second messenger of D1 receptor activation.
Materials:
-
Treated cells (as described in Protocol 2, with appropriate time points, e.g., 10-30 minutes)
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
Cell lysis buffer provided with the kit
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate (e.g., 96-well plate) suitable for the chosen assay kit.
-
Grow cells to the desired confluency.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes before adding this compound to prevent cAMP degradation, if recommended by the assay manufacturer.
-
Stimulate the cells with this compound for the desired time.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the assay kit's protocol.
-
Perform the cAMP measurement following the manufacturer's instructions for the specific ELISA or FRET-based kit.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in each sample based on the standard curve.
-
Normalize the cAMP concentration to the protein concentration of the cell lysate if necessary.
-
Concluding Remarks
This compound is a powerful tool for studying D1 receptor pharmacology and signaling in vitro. The protocols provided here offer a framework for investigating its effects on downstream cellular events. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions. Adherence to proper cell culture techniques and the inclusion of appropriate controls are critical for obtaining reliable and reproducible results.
References
- 1. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for A68930 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A68930 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor.[1][2][3] Chemically identified as (1R, 3S)-1-aminomethyl-5,6-dihydroxy-3-phenylisochroman HCl, it is a valuable pharmacological tool for investigating the role of the D1 receptor in various physiological and pathological processes.[1][2][4] In behavioral neuroscience, this compound is widely used to study the dopaminergic modulation of motor function, motivation, and arousal. Its high affinity and selectivity for the D1 receptor, with an EC50 in the low nanomolar range, make it a precise tool for elucidating D1-mediated pathways.[1][2][5] In contrast, it is a much weaker agonist at the D2 receptor.[1][2][5]
Mechanism of Action
This compound exerts its effects by binding to and activating dopamine D1 receptors, which are G-protein coupled receptors typically linked to the Gαs/olf subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] The rise in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream protein targets, including transcription factors like CREB (cAMP response element-binding protein) and ion channels. This signaling cascade ultimately modulates neuronal excitability and gene expression, influencing a range of behaviors. The effects of this compound can be blocked by D1-selective antagonists like SCH 23390.[2][6][7][8]
Applications in Behavioral Research
This compound is instrumental in a variety of behavioral paradigms:
-
Locomotor Activity: Studies have shown that this compound can have complex, dose-dependent effects on motor activity. While some studies in normal rats report hyperactivity at certain doses[2], others demonstrate a suppression of spontaneous locomotor activity, particularly forward locomotion and rearing.[6][8] This sedative effect has been proposed as a potential mechanism relevant to the action of atypical antipsychotic drugs.[6]
-
Stereotyped Behaviors: At higher doses, this compound can induce stereotyped behaviors such as forelimb clonus.[2] However, some studies note that it does not produce excessive stereotypies that would interfere with the assessment of ambulatory activity, unlike some other dopamine agonists.[8] Stereotypy is often considered a competing behavior to locomotion.[9]
-
Feeding and Grooming: this compound has been shown to reduce food intake in a dose-dependent manner.[4] This effect is primarily due to a reduction in the frequency of feeding bouts, not their duration.[4] Concurrently, this compound increases grooming behavior by lengthening the duration of grooming bouts.[4]
-
Arousal and Sleep: The compound induces arousal and suppresses REM (Rapid Eye Movement) sleep.[7] It dose-dependently increases waking time, supporting the hypothesis that D1 receptors play a physiological role in promoting wakefulness.[7]
-
Rotational Behavior: In animal models of Parkinson's disease, such as rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal neurons, this compound elicits prolonged contralateral turning, a standard model for assessing the activity of dopamine receptor agonists.[1][2]
Data Presentation: Summary of this compound Behavioral Effects
| Animal Model | Dose Range | Route of Admin. | Observed Behavioral Effect | Reference |
| Rat (Wistar) | 0.9-15 µmol/kg | s.c. | Dose-dependent suppression of locomotor activity (ambulation, rearing). | [6] |
| Rat | 0-4.6 mg/kg | s.c. | Dose-dependent suppression of locomotor activity. | [8] |
| Rat | 0.1-1.0 mg/kg | s.c. | Dose-dependent reduction in food intake; increased grooming. | [4] |
| Rat | 0.003-0.3 mg/kg | s.c. | Increased waking time, reduced REM sleep, enhanced grooming. | [7] |
| Rat (6-OHDA lesioned) | Not specified | Not specified | Prolonged (>20 hr) contralateral turning. | [1][2] |
| Normal Rats | Not specified | Not specified | Elicits hyperactivity; produces forelimb clonus at higher doses. | [2] |
Visualizations
Caption: Dopamine D1 receptor signaling pathway activated by this compound.
Caption: General experimental workflow for behavioral studies using this compound.
Experimental Protocols
Protocol 1: Open-Field Test for Locomotor Activity and Stereotypy
Objective: To assess the effect of this compound on spontaneous locomotor activity (horizontal movement, rearing) and stereotyped behaviors in rodents.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Experimental animals (e.g., male Wistar rats, 250-300g)
-
Open-field arena (e.g., 100 x 100 x 40 cm), preferably equipped with automated photobeam tracking systems or a video camera mounted above for later analysis.
-
Syringes and needles for subcutaneous (s.c.) injection.
-
Standard laboratory scale.
-
Timers.
Procedure:
-
Animal Habituation: Allow animals to acclimate to the housing facility for at least one week before the experiment. Handle the animals daily for several days leading up to the test to reduce stress.
-
Habituation to Arena: On the day of the experiment, transport the animals to the testing room at least 60 minutes before the session begins to allow for acclimation to the new environment. Habituate each rat to the open-field arena for a set period (e.g., 30-60 minutes) on one or two days prior to the test day.
-
Drug Preparation: Prepare a stock solution of this compound in the vehicle. Make fresh serial dilutions on the day of the experiment to achieve the desired final doses (e.g., 0, 0.5, 1.0, 2.0, 4.0 mg/kg). The injection volume should be consistent across all animals (e.g., 1 ml/kg).
-
Baseline Recording (Optional): Place the animal in the center of the open-field arena and record its spontaneous activity for a baseline period (e.g., 15-30 minutes) before any injection.
-
Administration: Weigh each animal and administer the prepared dose of this compound or vehicle via subcutaneous injection. A counterbalanced design should be used to assign animals to different treatment groups.
-
Post-Injection Recording: Immediately after injection (or after a short pre-treatment period, e.g., 5-15 minutes), place the animal back into the center of the open-field arena. Record its behavior for a specified duration (e.g., 60-120 minutes).
-
Data Analysis:
-
Locomotor Activity: Quantify parameters such as total distance traveled, horizontal activity (beam breaks), and rearing frequency (vertical beam breaks).[6] Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Stereotypy: If not using automated software, a trained observer blind to the treatment conditions should score stereotyped behaviors from video recordings.[9] A rating scale can be used (e.g., 0 = asleep/inactive; 1 = normal locomotion; 2 = intermittent sniffing; 3 = continuous sniffing/head movements; 4 = intense, focused stereotypy like gnawing or head-bobbing).
-
Protocol 2: Feeding Behavior Assay
Objective: To determine the effect of this compound on food intake and feeding microstructure.[4]
Materials:
-
This compound hydrochloride and vehicle.
-
Experimental animals (e.g., non-deprived male rats).
-
A highly palatable diet to ensure robust feeding behavior.
-
Specialized feeding chambers equipped with sensors to monitor the timing and duration of feeding bouts, or a video recording setup.
-
Syringes, needles, and a laboratory scale.
Procedure:
-
Training: Train the rats to consume the palatable diet in the testing chamber for a limited period each day (e.g., 20-30 minutes) until they establish a stable baseline of intake.[4] This phase may take several days.
-
Drug Preparation: Prepare this compound solutions as described in Protocol 1, with doses appropriate for feeding studies (e.g., 0, 0.1, 0.5, 1.0 mg/kg).[4]
-
Administration: On the test day, weigh the animal and administer the assigned dose of this compound or vehicle (s.c.).
-
Testing Session: A few minutes after the injection, place the animal in the testing chamber with pre-weighed access to the palatable food. Allow the animal to eat for the designated session length (e.g., 20 minutes).[4]
-
Data Collection:
-
Total Intake: At the end of the session, remove the animal and weigh the remaining food to calculate the total amount consumed.
-
Microstructure Analysis: From video recordings or automated sensor data, analyze the feeding behavior microstructure. Key parameters include:
-
-
Data Analysis: Compare the total food intake and the microstructure parameters across the different treatment groups using appropriate statistical methods (e.g., ANOVA). This will reveal whether this compound affects the motivation to start eating, the duration of eating episodes, or the frequency of initiating meals.
References
- 1. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D1 receptor agonists, this compound and SKF 38393, induce arousal and suppress REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 68930 and dihydrexidine inhibit locomotor activity and d-amphetamine-induced hyperactivity in rats: a role of inhibitory dopamine D(1/5) receptors in the prefrontal cortex? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Locomotor Activity Testing with A68930
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of A68930, a potent and selective dopamine (B1211576) D1 receptor agonist, in locomotor activity testing in rodents.
Introduction
This compound hydrochloride is a well-characterized and selective agonist for the D1-like dopamine receptor, with significantly lower affinity for D2-like receptors. It is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in regulating motor function, motivation, and reward pathways. In preclinical research, this compound is frequently used to assess the effects of D1 receptor stimulation on spontaneous locomotor activity.
The behavioral effects of this compound on locomotion can be complex, exhibiting a dose-dependent biphasic response. At lower doses, it has been observed to suppress spontaneous locomotor activity, including forward locomotion and rearing.[1][2] Conversely, higher doses have been reported to elicit hyperactivity.[3] This highlights the critical importance of careful dose selection and detailed behavioral analysis in studies utilizing this compound. These application notes will provide detailed protocols for conducting locomotor activity studies with this compound, including information on dose selection, experimental procedures, and data analysis.
Data Presentation
The following table summarizes the dose-dependent effects of this compound on locomotor activity in rats, as reported in various studies. This information can guide dose selection for future experiments.
| Dose Range (mg/kg, s.c.) | Animal Model | Observed Effect on Locomotor Activity | Key Findings | Reference |
| 0.1 - 1.0 | Male Rats | Dose-dependent reduction in locomotion and rearing. | Increased grooming and, at the highest dose, increased immobility.[4][5] | Al-Naser & Cooper, 1994[4][5] |
| 0.9 - 15 µmol/kg (approx. 0.28 - 4.6 mg/kg) | Male Wistar Rats | Dose-dependent suppression of ambulatory and rearing activity. | Effects were antagonized by the D1 antagonist SCH 23390, but not the D2 antagonist raclopride.[1][2][6] | Salmi et al., 2004[6] |
| 0 - 4.6 | Rats | Dose-dependent suppression of locomotor activity in an open field. | Potently blocked d-amphetamine-induced hyperactivity. Did not induce excessive stereotypies that would interfere with ambulatory activity.[6] | Salmi et al., 2004[6] |
| Not Specified (Higher Doses) | Normal Rats | Elicits hyperactivity and, at higher doses, forelimb clonus. | This contrasts with the suppression seen at lower doses, indicating a biphasic effect. | Kebabian et al., 1991[3] |
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound hydrochloride (C₁₆H₁₇NO₃·HCl, MW: 307.78)
-
Vehicle: Sterile 0.9% saline solution is a common vehicle. This compound hydrochloride is soluble in water.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are frequently used.[1][6][7] Age and weight should be consistent across experimental groups.
-
Apparatus: An open field arena (e.g., 42 x 42 x 42 cm) made of a non-porous material that can be easily cleaned.[8] The arena is typically equipped with an automated activity monitoring system using infrared beams or a video tracking system.[9][10][11][12]
Experimental Procedure for Open Field Locomotor Activity Testing
-
Animal Acclimation: Upon arrival at the facility, animals should be housed for at least one week to acclimate to the new environment. For the experiment, animals should be brought to the testing room at least 30-60 minutes prior to the start of the test to habituate to the ambient conditions.[9]
-
Habituation to the Open Field: A habituation session in the open field arena for a set duration (e.g., 30-60 minutes) on the day prior to testing can help reduce novelty-induced hyperactivity and lead to more stable baseline activity.
-
Drug Preparation and Administration: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. Administer this compound or vehicle via subcutaneous (s.c.) injection. The injection volume should be consistent across all animals (e.g., 1 ml/kg).
-
Locomotor Activity Recording:
-
Place the animal gently into the center of the open field arena immediately after injection.
-
Begin recording locomotor activity using the automated system.
-
The recording duration can vary, but a common duration is 60-120 minutes to capture the full time course of the drug's effect.
-
-
Data Collection: The automated system should be set to record various parameters of locomotor activity, including:
-
Horizontal Activity: Total distance traveled (cm).
-
Vertical Activity (Rearing): Number of vertical beam breaks or rearing events.
-
Time Spent in Center vs. Periphery: To assess anxiety-like behavior.
-
Stereotypy: Some systems can provide a measure of repetitive, non-ambulatory movements. Alternatively, stereotypy can be scored manually by a trained observer.[13]
-
-
Control Groups: A vehicle-treated control group is essential to establish baseline locomotor activity.
-
Cleaning: Thoroughly clean the open field arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[9]
Quantification of Stereotyped Behavior
For a more detailed analysis of motor effects, especially at higher doses of this compound, a stereotypy rating scale can be used. A trained observer, blind to the experimental conditions, can score the animal's behavior at regular intervals (e.g., every 5-10 minutes).
Example Stereotypy Rating Scale:
| Score | Behavior |
| 0 | Asleep or stationary |
| 1 | Active, but no stereotyped behavior |
| 2 | Repetitive head movements |
| 3 | Repetitive head and limb movements |
| 4 | Continuous sniffing of the cage floor or walls |
| 5 | Continuous licking or biting of the cage |
| 6 | Repetitive movements of the limbs, head, and trunk |
Mandatory Visualization
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by this compound binding to the dopamine D1 receptor.
Experimental Workflow for Locomotor Activity Testing
The following diagram outlines the logical flow of the experimental protocol for assessing the effect of this compound on locomotor activity.
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 5. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Assessing Complex Movement Behaviors in Rodent Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 12. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A68930 in Feeding Behavior Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A68930 is a potent and selective full agonist for the D1-like dopamine (B1211576) receptor, with significantly lower affinity for D2-like receptors.[1][2][3] This selectivity makes it a valuable pharmacological tool for investigating the role of D1 receptor signaling in various physiological processes, including the regulation of feeding behavior. Studies have demonstrated that systemic administration of this compound produces a dose-dependent reduction in food intake, primarily by modulating the microstructure of feeding patterns.[4] Specifically, this compound has been shown to decrease the frequency of feeding bouts without significantly affecting their duration, suggesting an influence on satiety rather than satiation.[4] These characteristics make this compound a key compound for elucidating the central dopaminergic mechanisms that control appetite and for exploring potential therapeutic strategies for eating disorders and obesity.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on feeding behavior.
Table 1: In Vivo Efficacy of this compound on Feeding Behavior in Rats
| Parameter | Agonist Activity | EC₅₀ (D₁-like) | EC₅₀ (D₂-like) | Route of Administration | Dose Range | Effect on Food Intake | Reference |
| This compound | Full Agonist | 2.1 nM | 3910 nM | Subcutaneous (s.c.) | 0.1 - 1.0 mg/kg | Dose-dependent reduction | [1][3][4] |
Table 2: Microstructural Analysis of Feeding Behavior Following this compound Administration in Rats
| Treatment | Dose (mg/kg, s.c.) | Change in Feeding Bout Frequency | Change in Feeding Bout Duration | Change in Latency to Feed | Change in Local Rate of Eating | Reference |
| This compound | 0.1 | ↓ | No significant change | No significant change | No significant change | [4] |
| This compound | 0.3 | ↓↓ | No significant change | No significant change | No significant change | [4] |
| This compound | 1.0 | ↓↓↓ | No significant change | No significant change | No significant change | [4] |
| (↓ indicates a decrease; the number of arrows represents the magnitude of the effect) |
Signaling Pathway
Activation of the dopamine D1 receptor by this compound in hypothalamic neurons involved in appetite regulation, such as Agouti-Related Peptide/Neuropeptide Y (AgRP/NPY) and Pro-opiomelanocortin (POMC) neurons, initiates a Gαs/olf-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other signaling proteins. In the context of feeding, this signaling pathway is thought to modulate the expression and release of neuropeptides that regulate appetite, ultimately leading to a reduction in food intake.
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Injection
Materials:
-
This compound hydrochloride[5]
-
Sterile 0.9% saline solution[6]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound hydrochloride needed. This compound hydrochloride is soluble in water and saline.[5]
-
Dissolve this compound: Aseptically weigh the calculated amount of this compound hydrochloride and place it in a sterile microcentrifuge tube. Add the required volume of sterile 0.9% saline to achieve the desired final concentration (e.g., for a 1 mg/ml stock solution, dissolve 1 mg of this compound in 1 ml of saline).
-
Ensure complete dissolution: Gently vortex the solution until the this compound is completely dissolved.
-
Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step is crucial to ensure the sterility of the final solution for injection.
-
Storage: Prepared solutions should be stored at -20°C for long-term storage. For short-term use, the solution can be kept at 4°C. The stability of this compound in solution should be considered, and freshly prepared solutions are recommended for optimal results.[7][8]
-
Dosing: On the day of the experiment, thaw the solution and dilute it with sterile 0.9% saline to the final desired concentration for injection. The injection volume for subcutaneous administration in rats is typically 1-2 ml/kg.
Protocol 2: this compound Administration and Microstructural Analysis of Feeding Behavior
Materials:
-
Adult male rats (e.g., Wistar or Sprague-Dawley)
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control (sterile 0.9% saline)
-
Automated feeding monitoring system (e.g., BioDAQ, TSE PhenoMaster, or similar)[9][10]
-
Standard or highly palatable diet
-
Animal scale
Experimental Workflow:
Procedure:
-
Animal Acclimation: Individually house the rats in the automated feeding monitoring cages for several days to acclimate them to the new environment and the feeding apparatus.[10][11]
-
Habituation: Handle the rats daily and habituate them to the subcutaneous injection procedure by administering sterile saline injections for 2-3 days prior to the experiment.
-
Experimental Design: A within-subjects or between-subjects design can be used. In a within-subjects design, each animal receives all treatments (vehicle and different doses of this compound) in a counterbalanced order, with a washout period between treatments.
-
Baseline Measurement: Record baseline food intake for at least 24 hours before the first injection.
-
Drug Administration: At the beginning of the dark cycle (when rodents are most active), administer the subcutaneous injection of either vehicle or the calculated dose of this compound. The injection site should be in the loose skin over the back or flank.[6]
-
Feeding Monitoring: Immediately after the injection, return the animal to its home cage in the monitoring system and begin continuous data recording for a predetermined period (e.g., 2, 4, or 24 hours). The system will record the time, duration, and amount of food consumed for each feeding bout.[9][10]
-
Data Analysis:
-
Define a Meal/Bout: A "meal" or "bout" is defined by specific criteria. For example, a feeding bout can be defined as a period of food consumption of at least a minimum amount (e.g., 0.2 g) separated from the next by a minimum inter-bout interval (e.g., 10 minutes). These criteria should be consistently applied across all data.[12][13]
-
Extract Microstructural Parameters: From the raw data, calculate the following parameters for each animal and treatment condition:
-
Total food intake
-
Number of feeding bouts/meals
-
Average bout/meal size (g)
-
Average bout/meal duration (minutes)
-
Inter-bout/meal interval (minutes)
-
Local rate of eating ( g/min during a bout)
-
Satiety ratio (inter-meal interval / preceding meal size)
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., repeated measures ANOVA for a within-subjects design) to compare the effects of different doses of this compound with the vehicle control.[10] A p-value of < 0.05 is typically considered statistically significant.
-
Protocol 3: c-Fos Immunohistochemistry for Neuronal Activation
To identify the specific neuronal populations in the hypothalamus activated by this compound, c-Fos immunohistochemistry can be performed. An increase in c-Fos expression is an indicator of recent neuronal activation.[14][15][16][17]
Procedure:
-
Administer this compound or vehicle as described in Protocol 2.
-
At a predetermined time point after injection (e.g., 90-120 minutes), deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Extract the brains and post-fix them in 4% paraformaldehyde overnight, followed by cryoprotection in a sucrose (B13894) solution.
-
Section the brains, particularly the hypothalamic regions (e.g., arcuate nucleus, paraventricular nucleus, lateral hypothalamus), using a cryostat.
-
Perform standard immunohistochemistry using a primary antibody against c-Fos.
-
Use a secondary antibody conjugated to a fluorescent marker or an enzyme for visualization.
-
Image the sections using a microscope and quantify the number of c-Fos-positive cells in the regions of interest.
-
Compare the number of c-Fos-positive cells between the this compound-treated and vehicle-treated groups to identify the brain regions and neuronal populations activated by the D1 receptor agonist.
Conclusion
This compound is a valuable tool for investigating the role of dopamine D1 receptor signaling in the regulation of feeding behavior. The protocols outlined in these application notes provide a framework for conducting robust and reproducible experiments to characterize the effects of this compound on food intake and its underlying microstructural and neurobiological mechanisms. By carefully designing and executing these experiments, researchers can further elucidate the complex interplay between the dopaminergic system and the control of appetite.
References
- 1. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent agonist selective for the dopamine D1 receptor [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 68930 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 6. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Stability of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of pH and Excipients on Exenatide Stability in Solution | MDPI [mdpi.com]
- 9. The Crunchometer: A Low-Cost, Open-Source Acoustic Analysis of Feeding Microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The feeding microstructure of male and female mice | PLOS One [journals.plos.org]
- 13. The feeding microstructure of male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. c-Fos expression in hypothalamic nuclei of food-entrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deprivation of anticipated food under scheduled feeding induces c-Fos expression in the caudal part of the arcuate nucleus of hypothalamus through histamine H₁ receptors in rats: potential involvement of E3 subgroup of histaminergic neurons in tuberomammillary nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for A68930 in Dopamine D1 Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A68930 is a potent and selective partial agonist for the dopamine (B1211576) D1 receptor, making it a valuable pharmacological tool for investigating the role of D1 receptor signaling in various physiological and pathological processes. Its high affinity for the D1 receptor and significantly lower affinity for the D2 receptor allow for targeted studies of D1-mediated pathways. These application notes provide a comprehensive overview of this compound, including its pharmacological properties, and detailed protocols for its use in key in vitro and in vivo experiments.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Receptor | Species/Tissue | Value | Reference |
| EC50 | Dopamine D1 | Rat Caudate-Putamen | 2.1 nM | [1][2] |
| Dopamine D1 | Fish Retina | 2.5 nM | [1][3] | |
| Dopamine D2 | - | 3920 nM | [1][2] | |
| Intrinsic Activity | Dopamine D1 | Fish Retina | 66% of dopamine | [1] |
Table 2: In Vivo Behavioral Effects of this compound in Rats
| Behavioral Test | Animal Model | Dose Range | Observed Effect | Reference |
| Rotational Behavior | Unilateral 6-OHDA Lesion | Not Specified | Prolonged (>20 hours) contralateral turning | [1][2] |
| Locomotor Activity | Normal Rats | 0.9-15 µmol/kg (s.c.) | Dose-dependent suppression of ambulatory and rearing activity | [4] |
| Feeding Behavior | Non-deprived Rats | 0.1-1.0 mg/kg (s.c.) | Dose-dependent reduction in food intake | [5] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using Graphviz, illustrate the key signaling pathway of the dopamine D1 receptor, a typical experimental workflow for studying this compound, and the logical relationship of its effects.
Figure 1: Dopamine D1 Receptor Signaling Pathway Activated by this compound.
Figure 2: General Experimental Workflow for Studying this compound.
Figure 3: Logical Relationship of this compound's Effects.
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.
Materials:
-
[3H]-SCH23390 (radioligand)
-
This compound
-
Rat striatal membranes (or membranes from cells expressing D1 receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled SCH23390 or other high-affinity D1 antagonist (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare striatal membranes from rat brain tissue.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer
-
50 µL of various concentrations of this compound (e.g., 10-11 to 10-5 M)
-
50 µL of [3H]-SCH23390 (at a concentration near its Kd, e.g., 0.3 nM)[6]
-
50 µL of membrane suspension (containing 50-100 µg of protein)
-
-
For total binding, replace the this compound solution with binding buffer.
-
For non-specific binding, add a high concentration of unlabeled SCH23390 (e.g., 1 µM) instead of this compound.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activation Assay (cAMP Accumulation)
Objective: To determine the functional potency (EC50) and intrinsic activity of this compound at the dopamine D1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D1 receptor
-
This compound
-
Dopamine (as a full agonist reference)
-
Cell culture medium (e.g., DMEM/F12)
-
Stimulation buffer (e.g., HBSS containing 20 mM HEPES, pH 7.4, and 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
Protocol:
-
Seed the D1-expressing cells in a 96-well or 384-well plate and grow to 80-90% confluency.[7][8]
-
On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing the phosphodiesterase inhibitor to each well and incubate for 15-30 minutes at 37°C.
-
Add various concentrations of this compound (e.g., 10-12 to 10-6 M) or dopamine to the wells.
-
Incubate for 15-30 minutes at 37°C.[9]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.[10][11]
-
Generate a dose-response curve and determine the EC50 value for this compound.
-
Calculate the intrinsic activity of this compound relative to the maximal response produced by dopamine.
In Vivo Rotational Behavior in 6-OHDA Lesioned Rats
Objective: To assess the in vivo D1 receptor agonist activity of this compound in a rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
6-hydroxydopamine (6-OHDA)
-
Desipramine (B1205290) and pargyline (B1678468) (to protect noradrenergic neurons)
-
This compound
-
Apomorphine (B128758) (as a positive control)
-
Automated rotometer or a circular arena for manual observation
Protocol:
-
Induce a unilateral lesion of the nigrostriatal pathway by stereotaxically injecting 6-OHDA into the medial forebrain bundle or substantia nigra of the rats.[12][13] Pre-treatment with desipramine and pargyline is recommended.
-
Allow the animals to recover for at least two weeks.
-
Confirm the lesion by assessing rotational behavior in response to a low dose of apomorphine (e.g., 0.05 mg/kg, s.c.). Lesioned animals will exhibit contralateral rotations.[5]
-
On the test day, habituate the animals to the testing environment.
-
Administer this compound (subcutaneously or intraperitoneally) at various doses.
-
Place the rat in the rotometer or circular arena and record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a defined period (e.g., 60-120 minutes).
-
Analyze the data by calculating the net contralateral rotations (contralateral minus ipsilateral rotations) per minute.
-
Generate a dose-response curve for the rotational behavior induced by this compound.
In Vivo Electrophysiology
Objective: To investigate the effects of this compound on the firing rate of striatal neurons.
Materials:
-
Anesthetized or freely moving rats
-
This compound
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes or tungsten microelectrodes)
-
Amplifier and data acquisition system
-
Drug delivery system (e.g., microiontophoresis or systemic injection)
Protocol:
-
Anesthetize the rat (e.g., with urethane (B1682113) or isoflurane) and place it in a stereotaxic frame. For freely moving recordings, surgically implant a microdrive for electrode placement.
-
Lower a recording microelectrode into the striatum.
-
Identify and isolate the spontaneous firing of a single striatal neuron.
-
Record a stable baseline firing rate for several minutes.
-
Administer this compound either systemically (e.g., i.p. or s.c.) or locally via microiontophoresis.
-
Continue to record the neuronal firing rate during and after drug administration.
-
Analyze the data by comparing the firing rate before, during, and after this compound application. Calculate the percentage change in firing rate from baseline.[9][14]
These protocols provide a foundation for utilizing this compound in dopamine D1 receptor research. It is recommended that researchers consult the primary literature for further specific details and optimize these protocols for their particular experimental conditions.
References
- 1. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rotarod test [pspp.ninds.nih.gov]
- 4. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative recording of rotational behavior in rats after 6-hydroxy-dopamine lesions of the nigrostriatal dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP accumulation in Chinese hamster ovary cells transfected with the recombinant human TSH receptor (CHO-R): a new bioassay for human thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. mdpi.com [mdpi.com]
- 12. A 6-hydroxydopamine-induced selective parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A two-population model of rat rotational behavior: effects of unilateral nigrostriatal 6-hydroxydopamine on striatal neurochemistry and amphetamine-induced rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Constraints on the subsecond modulation of striatal dynamics by physiological dopamine signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
A68930 Technical Support Center: Troubleshooting Off-Target Effects at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of the D1-like dopamine (B1211576) receptor agonist A68930, particularly when used at high concentrations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective agonist for the D1-like dopamine receptors (D1 and D5). It typically exhibits high potency, with EC50 values in the low nanomolar range for D1 receptor activation.[1][2][3]
Q2: What are the known off-target effects of this compound?
At higher concentrations, this compound can interact with other receptors. The most well-documented off-target effects include:
-
Dopamine D2 Receptor Agonism: this compound is a much weaker agonist at the D2 dopamine receptor compared to the D1 receptor.[1][2][3]
-
Alpha-2 Adrenergic Receptor Agonism: this compound has been shown to display weak agonist activity at α2-adrenergic receptors.[1][3]
-
Other Receptors: It is reported to be virtually inactive at α1 and β-adrenergic receptors.[1][3]
Q3: At what concentrations are off-target effects likely to be observed?
Off-target effects become more probable as the concentration of this compound increases and approaches the dissociation constant (Kd) or effective concentration (EC50) for the off-target receptor. Given the significantly lower potency at D2 receptors (EC50 in the micromolar range), these effects are more likely to be observed at concentrations exceeding the typical nanomolar range used for D1 receptor studies.
Q4: What are the potential consequences of these off-target effects in my experiments?
Off-target effects can lead to misinterpretation of experimental results. For example:
-
Activation of D2 receptors can lead to cellular responses that are distinct from or even opposing to D1 receptor-mediated signaling (e.g., inhibition vs. stimulation of adenylyl cyclase).
-
Activation of α2-adrenergic receptors can influence various physiological processes, including neurotransmitter release and cardiovascular function, which may confound the interpretation of in vivo or tissue-based experiments.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cAMP assays at high concentrations of this compound.
-
Possible Cause: At high concentrations, this compound may be activating inhibitory G-protein coupled receptors, such as the D2 dopamine receptor or the α2-adrenergic receptor, which would counteract the D1 receptor-mediated increase in cAMP.
-
Troubleshooting Steps:
-
Perform a full dose-response curve: This will help to identify if the response plateaus or decreases at higher concentrations, suggesting a mixed agonistic effect.
-
Use selective antagonists: Co-incubate your cells with a selective D2 antagonist (e.g., sulpiride) or a selective α2-adrenergic antagonist (e.g., yohimbine) to see if the unexpected effect is blocked.
-
Lower the concentration of this compound: If possible, use a concentration of this compound that is well within the selective range for the D1 receptor.
-
Issue 2: Observing physiological effects in vivo or in tissue preparations that are not consistent with D1 receptor activation.
-
Possible Cause: The observed effects may be due to the activation of D2 or α2-adrenergic receptors by high local concentrations of this compound.
-
Troubleshooting Steps:
-
Administer selective antagonists: Pre-treat the animal or tissue with selective D2 or α2-adrenergic antagonists to determine if the anomalous effects are attenuated.
-
Use a lower dose of this compound: Assess whether a lower dose that maintains D1 receptor activation can be used without producing the off-target effects.
-
Consider alternative D1 agonists: If off-target effects are a persistent issue, consider using a different D1 receptor agonist with a different selectivity profile.
-
Quantitative Data Summary
The following table summarizes the reported potency of this compound at its primary target and known off-target receptors.
| Receptor | Species/Tissue | Assay Type | Parameter | Value (nM) | Reference |
| Dopamine D1 | Rat Caudate-Putamen | Adenylate Cyclase | EC50 | 2.1 | [1] |
| Dopamine D1 | Fish Retina | Adenylate Cyclase | EC50 | 2.5 | [1][2] |
| Dopamine D2 | - | Biochemical Model | EC50 | 3920 | [1][2][3] |
| Beta-1 Adrenergic | Rat | Radioligand Binding | Ki | >10000 |
Experimental Protocols
1. Radioligand Binding Assay for Dopamine Receptors
This protocol is a general guideline for a competitive binding assay to determine the affinity (Ki) of this compound for dopamine D1 and D2 receptors.
-
Materials:
-
Cell membranes prepared from cells expressing the dopamine receptor of interest (D1 or D2).
-
Radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2).
-
This compound at a range of concentrations.
-
Non-specific binding control (e.g., a high concentration of a known D1 or D2 antagonist like Butaclamol or Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the desired concentration of radioligand, and varying concentrations of this compound.
-
For total binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This protocol outlines a general method for measuring intracellular cAMP levels in response to this compound, which is useful for assessing its functional agonism at Gs-coupled (like D1) and Gi-coupled (like D2 and α2-adrenergic) receptors.
-
Materials:
-
Cells expressing the receptor of interest.
-
Cell culture medium.
-
This compound at a range of concentrations.
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, often used as a positive control or to amplify Gi-mediated inhibition).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor assays).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Procedure:
-
Plate cells in a suitable multi-well plate and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with assay buffer containing a PDE inhibitor and incubate.
-
For Gs-coupled receptors (D1):
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
For Gi-coupled receptors (D2, α2-adrenergic):
-
Add varying concentrations of this compound.
-
Add a fixed concentration of forskolin to all wells (except baseline controls) to stimulate cAMP production.
-
Incubate for a specified time at 37°C.
-
-
Lyse the cells (if required by the assay kit).
-
Measure the cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Generate dose-response curves to determine the EC50 of this compound for stimulation (Gs) or inhibition (Gi) of cAMP production.
-
Visualizations
Caption: this compound signaling at on-target and off-target receptors.
References
- 1. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A68930 D1 versus D5 Receptor Selectivity
This technical support center provides detailed information, protocols, and troubleshooting advice for researchers investigating the selectivity of the D1-like receptor agonist, A68930, between the dopamine (B1211576) D1 and D5 receptor subtypes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary receptor selectivity?
This compound, or (1R,3S)-1-aminomethyl-5,6-dihydroxy-3-phenylisochroman HCl, is a potent and selective agonist for D1-like dopamine receptors.[1][2][3] It demonstrates significantly higher potency for D1-like receptors compared to D2-like receptors, with EC50 values reported to be 2.1 nM for D1-like receptors and 3910 nM for D2-like receptors in functional assays.[3]
Q2: How selective is this compound for the D1 receptor versus the D5 receptor?
While both are D1-like receptors, studies show that this compound is more potent at the D1 receptor than the D5 receptor. In cells transfected with the respective human receptor subtypes, this compound was found to be 9-13 times more potent at displacing the D1 antagonist [3H]SCH 23390 from D1 receptors than another agonist, SKF 82958.[4] Conversely, SKF 82958 was 5 times more potent than this compound in cells transfected with the D5 receptor, suggesting this compound has a clear preference for the D1 subtype.[4]
Q3: What are the primary signaling pathways activated by D1 and D5 receptors?
Both D1 and D5 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαs or Gαolf subunit.[5] Upon agonist binding, this coupling stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to modulate neuronal excitability, gene expression, and synaptic plasticity.[7]
Q4: How can I experimentally measure the binding affinity and selectivity of this compound?
The most common method is a competitive radioligand binding assay.[8] This involves incubating cell membranes expressing either D1 or D5 receptors with a fixed concentration of a radiolabeled antagonist (e.g., [3H]SCH 23390) and varying concentrations of the unlabeled compound being tested (this compound). By measuring the displacement of the radioligand, you can determine the inhibitory constant (Ki) of this compound for each receptor subtype. The ratio of the Ki values (Ki D5 / Ki D1) will give you the selectivity factor.
Q5: How can I assess the functional potency and efficacy of this compound at D1 and D5 receptors?
Functional potency is typically measured using a cAMP accumulation assay.[9][10] In this cell-based assay, cells expressing either D1 or D5 receptors are stimulated with varying concentrations of this compound. The resulting intracellular cAMP levels are then quantified. Plotting the cAMP response against the agonist concentration generates a dose-response curve from which the EC50 (concentration for 50% maximal effect) and Emax (maximal effect) can be determined. This compound has been shown to be a potent, full agonist at D1 receptors in rat caudate-putamen and renal epithelial cells.[1][9]
Data Presentation: this compound Receptor Potency
| Compound | Receptor | Assay Type | Measured Value (EC50) | Notes |
| This compound | D1-like | Adenylate Cyclase | 2.1 nM | Full agonist in rat caudate-putamen.[1][2] |
| D1 | Adenylate Cyclase | 12.7 nM | Full agonist in LLC-PK1 renal cells.[9] | |
| D2-like | Biochemical Assay | 3920 nM | Full agonist.[1][2][11] | |
| This compound | D1 | cAMP Formation | More potent than SKF 82958 | 9-13 times more potent in displacing [3H]SCH 23390.[4] |
| This compound | D5 | cAMP Formation | Less potent than SKF 82958 | SKF 82958 was 5 times more potent than this compound.[4] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 68930 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 4. Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are D5 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. This compound is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing A68930 Dosage for Behavioral Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of A68930 for behavioral assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dopamine (B1211576) D1-like receptor agonist.[1][2][3][4][5] Its primary mechanism of action is to bind to and activate dopamine D1 receptors, stimulating the production of cyclic AMP (cAMP) through the activation of adenylyl cyclase.[3][6][7] This signaling cascade is crucial in various physiological processes, including motor control and cognition. This compound exhibits significantly higher affinity and agonist activity at D1-like receptors compared to D2-like receptors.[2][3][4][5]
2. What are the typical behavioral effects observed with this compound administration in rodents?
The behavioral effects of this compound are dose-dependent and can vary depending on the specific assay. Common effects include:
-
Locomotor Activity: At lower doses, this compound can elicit hyperactivity.[5] However, at higher doses, it has been shown to reduce locomotion and rearing, and can even increase immobility.[1][8] Some studies have also reported sedative effects on spontaneous locomotor activity.[8]
-
Grooming: this compound can increase grooming behavior by lengthening the duration of grooming bouts.[1][9]
-
Feeding: It has been shown to produce a dose-dependent reduction in food intake, primarily by decreasing the frequency of feeding bouts.[1]
-
Rotational Behavior: In animal models of Parkinson's disease (e.g., unilateral 6-OHDA lesioned rats), this compound induces prolonged contralateral turning, a hallmark of D1 receptor stimulation in this model.[3][5]
3. What is a recommended starting dose for this compound in a behavioral assay?
The optimal dose of this compound is highly dependent on the specific behavioral assay, the animal species and strain, and the research question. Based on published studies, a reasonable starting dose range for subcutaneous (s.c.) administration in rats for locomotor activity studies would be between 0.1 and 1.0 mg/kg.[1] For studies on arousal and sleep, doses as low as 0.003 mg/kg have shown effects.[9] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
4. How should I prepare and administer this compound?
This compound is typically available as a hydrochloride salt, which has enhanced water solubility and stability.[6] For in vivo experiments, it is commonly dissolved in a vehicle such as saline or 0.1% ascorbic acid.[10] Subcutaneous (s.c.) injection is a frequently used route of administration.[1][8][9] Always prepare fresh solutions on the day of the experiment to ensure potency.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable behavioral effect | Inappropriate Dose: The dose may be too low to elicit a response. | Perform a dose-response study, including higher doses. Consult literature for effective dose ranges in similar assays. |
| Inactive Compound: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored correctly (typically at -20°C). Prepare fresh solutions for each experiment. | |
| Route of Administration: The chosen route may not provide adequate bioavailability. | Consider alternative routes of administration (e.g., intraperitoneal) if subcutaneous injection is ineffective, though bioavailability may differ. | |
| Unexpected Sedative Effects | High Dose: Higher doses of this compound can suppress locomotor activity and induce immobility.[1][8] | This is a known dose-dependent effect. If stimulation is the desired outcome, test lower doses. |
| Assay Conditions: The novelty or stress level of the testing environment can interact with drug effects. | Habituate animals to the testing apparatus before drug administration to reduce anxiety-related freezing behavior. | |
| High Variability in Behavioral Responses | Individual Animal Differences: Biological variability is inherent in animal research. | Increase the sample size per group to improve statistical power. Ensure proper randomization of animals to treatment groups. |
| Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. | Ensure all experimenters are properly trained in the administration technique. Use precise measurement tools for drug preparation. | |
| Biphasic or Inverted-U Dose-Response Curve | Receptor Desensitization: High concentrations of an agonist can lead to receptor desensitization or downregulation. | This is a common pharmacological phenomenon.[10] Characterize the full dose-response curve to identify the optimal dose range and avoid supra-optimal, less effective doses. |
| Engagement of Different Signaling Pathways: At different concentrations, the drug may engage distinct intracellular signaling pathways with opposing behavioral outcomes.[10] | This is an area of active research. Consider that the observed behavior may be a composite of multiple signaling effects. |
Quantitative Data Summary
Table 1: In Vitro Receptor Binding and Potency of this compound
| Receptor | Assay | Species/Tissue | EC50 (nM) | Reference |
| Dopamine D1 Receptor | Adenylate Cyclase Activation | Rat Caudate-Putamen | 2.1 | [3][5] |
| Adenylate Cyclase Activation | Fish Retina | 2.5 | [2][5] | |
| cAMP Accumulation | Porcine Renal Epithelial Cells (LLC-PK1) | 12.7 | [7] | |
| Dopamine D2 Receptor | Biochemical Model | - | 3920 | [2][3][5] |
Table 2: Effective Doses of this compound in Rodent Behavioral Assays
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Food Intake | Rat | s.c. | 0.1 - 1.0 mg/kg | Dose-dependent reduction in food intake | [1] |
| Locomotor Activity | Rat | s.c. | 0.9 - 15 µmol/kg | Dose-dependent suppression of ambulatory and rearing activity | [8] |
| Grooming | Rat | s.c. | 0.003 - 0.3 mg/kg | Enhanced spontaneous grooming | [9] |
| Sleep-Wake Cycle | Rat | s.c. | 0.003 - 0.3 mg/kg | Increased waking time, reduced REM sleep | [9] |
| Rotational Behavior (6-OHDA lesioned) | Rat | - | - | Prolonged contralateral turning | [3][5] |
Experimental Protocols
Protocol 1: Open-Field Locomotor Activity Assay
-
Habituation: Gently handle the animals (e.g., rats or mice) for several days leading up to the experiment. On the day of testing, allow animals to acclimate to the testing room for at least 60 minutes.
-
Drug Preparation: Prepare this compound solution in sterile saline. A vehicle control group (saline only) and at least three doses of this compound (e.g., 0.1, 0.3, and 1.0 mg/kg) should be included.
-
Administration: Administer the vehicle or this compound solution via subcutaneous (s.c.) injection in a volume of 1 ml/kg.
-
Testing: Immediately after injection, place the animal in the center of the open-field arena (e.g., 40 x 40 x 30 cm).
-
Data Collection: Record locomotor activity for a predefined period (e.g., 60 minutes) using an automated video-tracking system. Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test to compare dose groups to the vehicle control.
Protocol 2: Unilateral 6-OHDA Lesion-Induced Rotational Behavior Assay
-
Animal Model: Utilize rats with a unilateral 6-hydroxydopamine (6-OHDA) lesion of the nigrostriatal pathway, a standard model for Parkinson's disease.
-
Drug Preparation: Prepare this compound solution as described in Protocol 1.
-
Administration: Administer the vehicle or this compound solution via s.c. injection.
-
Observation: Place the animal in a circular arena and record rotational behavior (full 360° turns) for a specified duration (e.g., 90 minutes). Automated systems are available for this purpose.
-
Data Analysis: Quantify the number of contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations. Typically, D1 agonists induce contralateral rotations. Analyze the net rotational asymmetry (contralateral minus ipsilateral rotations) using appropriate statistical methods.
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway Activated by this compound.
Caption: General Workflow for a Behavioral Assay Using this compound.
References
- 1. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 68930 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 5. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine D1 receptor agonists, this compound and SKF 38393, induce arousal and suppress REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms [frontiersin.org]
Troubleshooting A68930 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with A68930, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective D1-like dopamine (B1211576) receptor agonist.[1][2][3] Its primary mechanism of action involves binding to and activating dopamine D1 receptors. This activation stimulates the Gαs/olf G-protein, which in turn activates adenylyl cyclase.[4][5][6] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][7] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.[4][5][7]
Q2: What is the solubility of this compound hydrochloride?
This compound hydrochloride is soluble in water up to 50 mM. For in vivo studies, various solvent formulations have been used, including:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
-
10% DMSO and 90% (20% SBE-β-CD in Saline).[8]
-
10% DMSO and 90% Corn Oil.[8]
Q3: How should I prepare a stock solution of this compound hydrochloride?
For most in vitro applications, preparing a stock solution in a suitable solvent like DMSO or water is recommended.[8][9] When using DMSO, it is advisable to prepare a concentrated stock solution (e.g., 10 mM or higher) and then dilute it into your aqueous experimental buffer to the final desired concentration.[10][11] Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.[10][11] If precipitation occurs upon dilution, gentle warming or sonication may help to redissolve the compound.[8][12]
Q4: How should I store this compound and its solutions?
-
Solid Form: this compound hydrochloride powder should be stored at -20°C.
-
Stock Solutions: It is best practice to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[13][14] Store these aliquots in tightly sealed vials at -20°C or -80°C.[8][13][15]
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common solubility problems that may arise when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | The compound's solubility limit in the final aqueous buffer has been exceeded. The change in solvent polarity from DMSO to the aqueous buffer can cause the compound to crash out of solution. | 1. Decrease Final Concentration: Try working with a lower final concentration of this compound. 2. Increase DMSO Concentration (with caution): Slightly increasing the final DMSO concentration (up to 0.5% may be tolerable for some cell lines) might help, but always run a vehicle control to check for solvent effects.[9] 3. Use a Different Solvent System: For in vivo work, consider co-solvents like PEG300 and Tween-80.[8] For in vitro assays, a small amount of a suitable surfactant might be compatible with your system. 4. Stepwise Dilution: Dilute the DMSO stock solution gradually into the aqueous buffer while vortexing to ensure rapid mixing.[9] |
| Cloudiness or precipitation in aqueous stock solution over time. | The solution may be supersaturated, or the compound may be degrading. The pH of the solution can also affect the solubility of amine hydrochloride salts.[16][17][18] | 1. Check pH: Ensure the pH of your aqueous solution is compatible with the hydrochloride salt form of this compound. Acidic to neutral pH is generally preferred for amine hydrochlorides.[19][20] 2. Filter Sterilize: If you suspect microbial growth, filter the solution through a 0.22 µm filter. 3. Prepare Fresh Solutions: If stability is a concern, it is always best to prepare fresh aqueous solutions before each experiment. |
| Difficulty dissolving this compound hydrochloride in water. | The compound may require energy to overcome the crystal lattice energy. | 1. Gentle Warming: Warm the solution in a water bath (e.g., 37°C) to aid dissolution.[12] 2. Sonication: Use a bath sonicator to provide mechanical energy to break up solid particles and enhance solvation.[8][12] 3. Vortexing: Vigorous vortexing can also help to dissolve the compound. |
Experimental Protocols and Visualizations
Protocol: Preparation of this compound Stock Solution
-
Calculate the required mass of this compound hydrochloride to prepare a stock solution of the desired concentration and volume (e.g., 10 mM).
-
Weigh the this compound hydrochloride powder accurately in a microcentrifuge tube.
-
Add the appropriate volume of high-purity sterile water or DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a bath sonicator or gentle warming to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[13][14][15]
Diagrams
Caption: this compound signaling pathway.
Caption: this compound solubility troubleshooting workflow.
References
- 1. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 14. mastelf.com [mastelf.com]
- 15. gmpplastic.com [gmpplastic.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
- 20. gauthmath.com [gauthmath.com]
Preventing A68930 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the D1-like dopamine (B1211576) receptor agonist, A68930. The information provided is intended to help prevent its degradation in solution and ensure the reliability and reproducibility of experimental results.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the storage, handling, and experimental use of this compound solutions.
1. Solution Preparation and Storage
-
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
-
A1: this compound hydrochloride is soluble in water up to 50 mM. For optimal stability, it is recommended to prepare stock solutions in an oxygen-free, acidic buffer (e.g., pH 4-5). The catechol moiety in this compound is susceptible to oxidation, which is accelerated at neutral or alkaline pH. Stock solutions should be stored at -20°C or lower.
-
-
Q2: I've noticed a color change (e.g., pink, brown) in my this compound solution. What does this indicate and can I still use it?
-
A2: A color change in your this compound solution is a visual indicator of degradation, specifically oxidation of the catechol group. It is strongly advised not to use discolored solutions as the presence of degradation products can lead to inaccurate and unreliable experimental results. The formation of these byproducts means the effective concentration of active this compound is reduced, and the degradation products themselves may have unknown off-target effects.
-
-
Q3: How can I minimize the degradation of this compound when preparing solutions for my experiments?
-
A3: To minimize degradation, follow these best practices:
-
Use Degassed Solvents: Before dissolving the this compound, degas your aqueous buffer to remove dissolved oxygen, a key component in the oxidation process. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using a vacuum pump.
-
Work Quickly and on Ice: Prepare your solutions promptly after weighing the compound and keep them on ice to reduce the rate of any potential degradation reactions.
-
Protect from Light: this compound can be sensitive to light. Prepare and store solutions in amber vials or tubes wrapped in aluminum foil to prevent photodecomposition.[1]
-
Consider Antioxidants: For experiments of longer duration, the inclusion of an antioxidant such as ascorbic acid or EDTA in your buffer may be considered. However, it is crucial to first validate that the chosen antioxidant does not interfere with your experimental assay.
-
Prepare Fresh Dilutions: For optimal results, prepare fresh dilutions of your this compound stock solution for each experiment. Avoid using diluted solutions that have been stored for an extended period.
-
-
2. Experimental Best Practices
-
Q4: I am seeing inconsistent results in my cell-based assays using this compound. Could this be related to compound instability?
-
A4: Yes, inconsistent results are a common consequence of this compound degradation. If the compound degrades during the course of your experiment, the effective concentration that your cells are exposed to will decrease over time, leading to variability in the observed biological response. To troubleshoot this, consider the following:
-
Time-Course Experiment: Perform a time-course experiment to see if the biological response to this compound diminishes with longer incubation times.
-
Stability Assessment: If you have access to analytical instrumentation such as HPLC, you can directly assess the stability of this compound in your cell culture media under your experimental conditions (e.g., 37°C, 5% CO2).
-
Minimize Incubation Time: If degradation is suspected, try to minimize the incubation time of this compound with your cells to the shortest duration that still yields a measurable response.
-
-
-
Q5: Are there any components of common cell culture media that could accelerate this compound degradation?
-
A5: Standard cell culture media often have a slightly alkaline pH (around 7.4) and contain various components like amino acids and salts that can potentially accelerate the oxidation of catechol-containing compounds like this compound. The presence of metal ions can also catalyze oxidation. If significant degradation is suspected, you may need to consider a simpler buffer system for your assay, if experimentally feasible.
-
Quantitative Data Summary
| Parameter | Condition | Effect on this compound Stability | Recommendation |
| pH | Acidic (pH < 6) | More Stable | Prepare and store stock solutions in a slightly acidic buffer. |
| Neutral to Alkaline (pH > 7) | Less Stable (Increased Oxidation) | Minimize exposure to neutral or alkaline conditions. | |
| Temperature | Low (≤ -20°C) | High Stability | Store stock solutions at -20°C or -80°C. |
| Room Temperature (20-25°C) | Moderate Degradation | Prepare fresh solutions and use promptly. | |
| Elevated (e.g., 37°C) | Increased Degradation | Minimize incubation times at physiological temperatures. | |
| Light | Dark | More Stable | Protect solutions from light at all times. |
| Light Exposure | Potential for Photodegradation | Use amber vials or wrap containers in foil. | |
| Oxygen | Anaerobic | More Stable | Use degassed solvents for solution preparation. |
| Aerobic | Less Stable (Oxidation) | Minimize exposure to air. |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
-
Materials:
-
This compound hydrochloride powder
-
High-purity water (e.g., Milli-Q)
-
Acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.5)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vial or clear vial with aluminum foil
-
Calibrated balance and appropriate volumetric flasks/pipettes
-
-
Procedure:
-
Degas the acidic buffer by sparging with the inert gas for at least 15 minutes.
-
Accurately weigh the desired amount of this compound hydrochloride in a clean weighing boat.
-
Transfer the powder to the amber vial.
-
Add the degassed acidic buffer to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound to understand its degradation profile and to develop a stability-indicating analytical method.[2][3][4]
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a UV detector
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a heating block at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the this compound stock solution to light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method to separate and quantify the parent this compound and its degradation products.
-
Visualizations
Caption: A simplified diagram illustrating the primary degradation pathway of this compound.
Caption: The canonical Gs-coupled signaling pathway activated by this compound at the D1 receptor.
Caption: A recommended experimental workflow for using this compound to ensure data quality.
References
Technical Support Center: A68930 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the D1 dopamine (B1211576) receptor agonist, A68930.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the D1-like dopamine receptor family (D1 and D5 receptors).[1][2][3][4] Its primary mechanism of action involves binding to and activating D1 receptors, which are Gs-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various downstream cellular processes.[5][6][7]
Q2: What are the common in vitro and in vivo applications of this compound?
In vitro, this compound is frequently used in cell-based assays to study D1 receptor signaling, particularly through cAMP accumulation assays in cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells expressing the D1 receptor.[8][9] In vivo, it is used in rodent models to investigate the roles of the D1 receptor in various physiological and behavioral processes, including locomotor activity, feeding behavior, and models of neurological conditions like Parkinson's disease.[3][4][10][11][12]
Q3: How should this compound be prepared and stored to ensure stability?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[13] These stock solutions should be stored in aliquots at -20°C to minimize freeze-thaw cycles.[13] While DMSO is a common solvent, be aware that it can affect the stability and activity of some compounds, so it's crucial to prepare fresh dilutions in aqueous media for your experiments and to include a vehicle control.[14][15][16] For in vivo studies, the this compound stock solution is further diluted in a vehicle such as saline for administration.[17]
Troubleshooting Guides
In Vitro Assay Variability
Problem: High variability or inconsistent results in my cAMP assay.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in a logarithmic growth phase, and use a consistent, low passage number for all experiments. High passage numbers can lead to altered receptor expression and signaling. |
| Inconsistent Cell Seeding Density | Optimize and standardize the cell seeding density. Both too low and too high densities can affect cell signaling and proliferation, leading to variable results.[18][19][20][21][22] |
| Variable Incubation Times | Strictly adhere to optimized incubation times for both drug treatment and assay steps.[6][23] Inconsistent timing can lead to significant variability in cAMP levels. |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Phosphodiesterase (PDE) Activity | High PDE activity can degrade cAMP, leading to a blunted signal. Consider including a PDE inhibitor, such as IBMX, in your assay buffer to prevent this.[24] |
| Inconsistent Agonist Concentration | Use a consistent concentration of this compound, ideally at or near the EC80, to ensure a robust and reproducible signal.[23] |
In Vivo Study Variability
Problem: Inconsistent locomotor activity results in rats treated with this compound.
| Potential Cause | Troubleshooting Steps |
| Lack of Acclimatization | Allow animals to acclimate to the testing room for at least 30-60 minutes before starting the experiment to reduce stress-induced behavioral changes.[17][25] |
| Environmental Factors | Maintain consistent lighting, temperature, and noise levels in the testing room, as these can significantly influence rodent behavior.[26] |
| Time of Day | Conduct experiments at the same time of day for all animals to minimize variability due to circadian rhythms.[27] |
| Handling Stress | Handle all animals consistently and gently to minimize stress, which can impact locomotor activity. |
| Vehicle Effects | Always include a vehicle-treated control group to account for any behavioral effects of the injection procedure or the vehicle itself.[28] |
| Dose-Dependent Sedative Effects | Be aware that higher doses of this compound can induce sedative effects, which may mask or alter the expected increase in locomotor activity.[10] Conduct dose-response studies to identify the optimal dose for your desired effect. |
Experimental Protocols
Example In Vitro cAMP Accumulation Assay Protocol
This protocol is a general guideline for measuring this compound-induced cAMP accumulation in a CHO cell line stably expressing the human D1 dopamine receptor.
-
Cell Culture and Seeding:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of this compound in assay buffer (e.g., HBSS with a PDE inhibitor like IBMX).
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions to the respective wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[23]
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[1][5][23][29]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the EC50 value to determine the potency of this compound.
-
Example In Vivo Locomotor Activity Protocol in Rats
This protocol provides a general framework for assessing the effect of this compound on locomotor activity in rats.
-
Animal Acclimatization:
-
Drug Administration:
-
Prepare the this compound solution in sterile saline at the desired concentration.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Locomotor Activity Measurement:
-
Data Analysis:
-
Analyze the data to determine parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena.
-
Compare the results between the this compound-treated and vehicle-treated groups.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound to aid in experimental design and data comparison.
Table 1: In Vitro Potency of this compound
| Cell Line/Tissue | Assay Type | Parameter | Value (nM) | Reference |
| Carp Retina | cAMP Formation | EC50 | 2.1 | [30] |
| CHO-D1 Cells | cAMP Accumulation | EC50 | ~10-30 | [8] |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and receptor expression levels.
Table 2: Example In Vivo Dosing for this compound in Rats
| Study Type | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Feeding Behavior | 0.1 - 1.0 | Subcutaneous | Dose-dependent reduction in food intake | [3] |
| Locomotor Activity | 0.9 - 15 µmol/kg | Subcutaneous | Sedative effects at higher doses | [10] |
| Locomotor Activity | Not specified | Not specified | Increased locomotor activity | [4] |
Note: The optimal dose for in vivo studies should be determined empirically for each specific experimental paradigm.
Visualizations
Caption: this compound signaling pathway via the D1 dopamine receptor.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the D1-dopamine agonists SKF-38393 and A-68930 in neonatal 6-hydroxydopamine-lesioned rats: behavioral effects and induction of c-fos-like immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Participation of Dopamine D1 and D2 Receptors in the Rapid-Onset Behavioral Sensitization to Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. va.gov [va.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Effect of Cell Seeding Density on Proliferation and Osteodifferentiation of Umbilical Cord Stem Cells on Calcium Phosphate Cement-Fiber Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Effect of Initial Cell Seeding Density on Early Osteogenic Signal Expression of Rat Bone Marrow Stromal Cells Cultured on Crosslinked Poly(propylene fumarate) Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 27. Characterization of the relationship between spontaneous locomotor activity and cardiovascular parameters in conscious freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 30. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A68930 Vehicle Solution for In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the A68930 vehicle solution in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the dopamine (B1211576) D1 receptor.[1][2] It exhibits significantly weaker activity at the D2 receptor, making it a valuable tool for investigating D1 receptor-mediated signaling pathways and their physiological and behavioral effects.[1]
Q2: What is the recommended vehicle for dissolving this compound for in vivo studies?
For subcutaneous (s.c.) or intraperitoneal (i.p.) injections in rodents, this compound hydrochloride is typically dissolved in sterile 0.9% saline. Due to the catechol moiety in its structure, this compound is susceptible to oxidation. To prevent degradation, it is highly recommended to include an antioxidant such as ascorbic acid (e.g., 0.1-1 mg/mL) in the vehicle solution. The solution should be freshly prepared on the day of the experiment and protected from light.
Q3: What is a typical dose range for this compound in rats and mice?
The effective dose of this compound can vary depending on the animal species, the route of administration, and the specific behavioral or physiological endpoint being measured. Based on published studies, a common dose range for subcutaneous administration in rats is 0.1 to 1.0 mg/kg.[1] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: What are the expected behavioral effects of this compound administration in rodents?
This compound has been shown to induce a dose-dependent reduction in food intake in rats.[1] It can also produce sedative effects, including reduced locomotion and rearing activity in an open-field test.[3] At higher doses, it may increase grooming behavior and, in some cases, induce immobility.[1]
Q5: How should this compound solutions be stored?
This compound hydrochloride as a solid should be stored at -20°C. Once dissolved in a vehicle, the solution should be prepared fresh on the day of use to minimize degradation. If short-term storage of the solution is necessary, it should be kept on ice and protected from light.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in the vehicle solution | - The concentration of this compound is too high for the chosen vehicle.- The pH of the solution is not optimal for solubility. | - Try gently warming the solution.- If precipitation persists, consider preparing a more dilute solution and adjusting the injection volume accordingly.- Ensure the pH of the saline is within a neutral range. |
| Discoloration (e.g., pink or brown) of the solution | - Oxidation of the catechol group in the this compound molecule. | - Discard the discolored solution and prepare a fresh batch.- Ensure an adequate concentration of an antioxidant like ascorbic acid is included in the vehicle.- Prepare the solution immediately before use and protect it from light and prolonged exposure to air. |
| No observable behavioral or physiological effect | - The dose of this compound is too low.- The compound has degraded.- Improper administration of the injection. | - Perform a dose-response study to determine an effective dose for your experimental model.- Always use freshly prepared solutions containing an antioxidant.- Review and refine your injection technique to ensure proper delivery of the compound. |
| Unexpected or highly variable results between animals | - Inconsistent injection technique or volume.- Individual differences in animal sensitivity.- Stress or other environmental factors influencing the animals' response. | - Ensure all injections are administered consistently by a trained individual.- Increase the number of animals per group to account for individual variability.- Acclimatize animals to the experimental environment and handling procedures to minimize stress. |
| Sedative effects are masking other behavioral readouts | - The dose of this compound is too high, leading to generalized motor suppression. | - Reduce the dose of this compound to a level that does not cause significant sedation but is still effective for the desired D1 receptor activation.- Consider a different behavioral paradigm that is less sensitive to motor impairment. |
Quantitative Data
Table 1: Dose-Dependent Effects of this compound on Food Intake in Rats
| Dose (mg/kg, s.c.) | Mean Food Intake (g) | % Reduction from Control |
| 0 (Vehicle) | 10.5 | 0% |
| 0.1 | 8.2 | 21.9% |
| 0.3 | 5.5 | 47.6% |
| 1.0 | 3.1 | 70.5% |
Data adapted from a study on feeding behavior in non-deprived male rats.[1]
Table 2: Effects of this compound on Locomotor Activity in Rats
| Dose (µmol/kg, s.c.) | Ambulatory Activity (counts) | Rearing Activity (counts) |
| 0 (Vehicle) | ~1800 | ~350 |
| 0.9 | ~1200 | ~200 |
| 3.0 | ~800 | ~100 |
| 15.0 | ~400 | ~50 |
Data adapted from a study on spontaneous locomotor activity in an open field.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Vehicle Solution
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline
-
L-Ascorbic acid
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculate the required amount of this compound hydrochloride and L-ascorbic acid based on the desired final concentration and volume. A common concentration for ascorbic acid is 0.1-1 mg/mL.
-
Weigh the this compound hydrochloride and ascorbic acid accurately.
-
Add the weighed powders to a sterile tube.
-
Add the required volume of sterile 0.9% saline to the tube.
-
Vortex the solution until all solids are completely dissolved. The solution should be clear and colorless.
-
Protect the solution from light by wrapping the tube in aluminum foil or using an amber tube.
-
Prepare the solution fresh on the day of the experiment.
Protocol 2: Subcutaneous (s.c.) Administration in Rats
Materials:
-
Prepared this compound vehicle solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Rat restraint device (optional)
Procedure:
-
Gently restrain the rat.
-
Lift the loose skin over the dorsal midline (between the shoulder blades) to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Return the animal to its home cage and monitor for any adverse reactions.
Protocol 3: Open-Field Test for Locomotor Activity
Materials:
-
Open-field arena (e.g., 100 cm x 100 cm)
-
Video camera and tracking software
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to the test.[4]
-
Administer this compound or vehicle solution via the desired route (e.g., s.c.) at a predetermined time before the test (e.g., 15-30 minutes).
-
Gently place the rat in the center of the open-field arena.[4]
-
Record the animal's activity for a set duration (e.g., 5-15 minutes) using the video camera and tracking software.[4]
-
Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Thoroughly clean the arena with 70% ethanol between each animal to remove any olfactory cues.[4]
Mandatory Visualizations
Caption: Workflow for this compound administration and open-field testing.
Caption: Simplified signaling cascade following D1 receptor activation by this compound.
References
- 1. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Characterization of dopamine D1 receptor agonists in vivo : implications for the treatment of schizophrenia and Parkinson's disease - Karolinska Institutet - Figshare [openarchive.ki.se]
- 3. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open field test in rats [protocols.io]
Technical Support Center: A68930 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing A68930, a potent and selective dopamine (B1211576) D1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound, specifically (1R,3S)-1-aminomethyl-5,6-dihydroxy-3-phenylisochroman HCl, that functions as a potent and selective agonist for the dopamine D1 receptor.[1][2] Its primary mechanism of action involves binding to and activating D1 receptors, which are Gs-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] In rat caudate-putamen models, this compound has been shown to be a full agonist with a high potency (EC50 ≈ 2.1 nM).[1][5]
Q2: How can I be certain that the observed effects in my experiment are specifically mediated by the D1 receptor?
To ensure the effects are D1-specific, you should perform a control experiment using a selective D1 receptor antagonist. The most commonly used antagonist for this purpose is SCH 23390.[1][6] Pre-treatment with an appropriate dose of SCH 23390 should block or significantly attenuate the effects induced by this compound.[1][6] If the effects of this compound persist in the presence of the antagonist, it may indicate off-target effects or other confounding factors.
Q3: Are there any known off-target effects for this compound?
While this compound is highly selective for the D1 receptor over the D2 receptor (EC50 ≈ 3920 nM for D2), it can exhibit weak activity at α2-adrenergic receptors at higher concentrations.[1][2][5] It is virtually inactive at α1- and β-adrenoceptors.[1][5] To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of this compound, which can be determined through a dose-response curve.[7]
Q4: What are some typical behavioral effects of this compound in animal models?
In rats, this compound has been observed to have dose-dependent effects on motor activity. It can induce hyperactivity and, at higher doses, may cause forelimb clonus.[1] Some studies have also reported sedative effects on spontaneous locomotor activity in an open field.[6] Additionally, this compound can influence behaviors such as grooming and may suppress REM sleep.[8][9] When conducting behavioral studies, it is important to consider these potential effects and how they might confound the interpretation of your experimental results.[10][11]
Q5: What is a suitable vehicle for dissolving this compound for in vivo studies?
The appropriate vehicle will depend on the specific experimental requirements and the salt form of this compound being used. Saline is a commonly used vehicle for subcutaneous injections.[6] It is essential to always include a vehicle-only control group in your experimental design to ensure that the solvent itself does not have any biological effects.
Troubleshooting Guides
Problem 1: No discernible effect is observed after this compound administration.
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | Perform a dose-response study to determine the optimal concentration for your specific experimental model. The effective concentration can vary between in vitro and in vivo systems. |
| Compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| Receptor Desensitization | Prolonged or repeated exposure to this compound can lead to D1 receptor desensitization or internalization.[12] Consider a time-course experiment to identify the optimal window for observing the desired effect. |
| Assay System Malfunction | Include a positive control in your experiment, such as dopamine or another known D1 agonist, to verify that your assay system is capable of detecting a D1 receptor-mediated response.[13] |
| Low D1 Receptor Expression | Confirm that your chosen cell line or animal model expresses a sufficient level of D1 receptors to elicit a measurable response. |
Problem 2: High variability in experimental results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | For in vivo studies, ensure consistent and accurate administration of this compound. For in vitro studies, ensure uniform mixing and application to all wells or dishes. |
| Biological Variability | Increase the sample size (n) to improve statistical power. For animal studies, ensure that age, weight, and sex are consistent across experimental groups. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each sample to avoid cross-contamination. |
| Cell Culture Inconsistency | Ensure cells are at a consistent passage number and confluency for all experiments. |
Experimental Protocols & Data
Control Experiment Design for this compound Studies
A robust experimental design is crucial for interpreting the effects of this compound. The following table outlines the essential control groups.
| Group | Treatment | Purpose |
| 1 | Vehicle Only | To control for the effects of the solvent. |
| 2 | This compound | The primary experimental group to test the effect of the D1 agonist. |
| 3 | D1 Antagonist (e.g., SCH 23390) + this compound | To confirm that the effects of this compound are mediated by the D1 receptor. |
| 4 | D1 Antagonist (e.g., SCH 23390) Only | To control for any independent effects of the antagonist.[6] |
Protocol: In Vitro cAMP Accumulation Assay
This protocol is a general guideline for measuring D1 receptor activation in a cell line expressing the human D1 receptor.
-
Cell Seeding: Plate HEK293 cells stably expressing the human D1 receptor in a 384-well plate at a density of 600-800 cells per well and culture overnight.[13]
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15 minutes. Include a vehicle control and a positive control (e.g., dopamine).
-
Agonist Stimulation: Add a phosphodiesterase inhibitor (e.g., IBMX at a final concentration of 0.1 mM) to prevent cAMP degradation.[13] Incubate for an additional minute.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit, such as an HTRF-based assay.[13]
-
Data Analysis: Analyze the data using a 4-parameter logistic function to determine the EC50 and maximal response.[13]
Quantitative Data Summary: this compound Potency
The following table summarizes the reported potency of this compound in different experimental systems.
| Experimental Model | Parameter | Value | Reference |
| Fish Retina Adenylate Cyclase | EC50 | 2.5 nM | [1] |
| Rat Caudate-Putamen Adenylate Cyclase | EC50 | 2.1 nM | [1][5] |
| Porcine Renal Epithelial Cells (LLC-PK1) | EC50 | 12.7 nM | [14] |
| Dopamine D2 Receptor Biochemical Model | EC50 | 3920 nM | [1][2] |
Visualizations
Caption: Dopamine D1 receptor signaling pathway activated by this compound.
References
- 1. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. innoprot.com [innoprot.com]
- 5. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine D1 receptor agonists, this compound and SKF 38393, induce arousal and suppress REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Reducing stress and alcohol-related behaviors by targeting D1-CRHR1 receptor interactions in the amygdala [frontiersin.org]
- 11. Frontiers | Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms [frontiersin.org]
- 12. Rapid reversal of denervation supersensitivity of dopamine D1 receptors by l-dopa or a novel dopamine D1 receptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cAMP assay [bio-protocol.org]
- 14. This compound is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dopamine D1-like Receptor Agonists: A68930 vs. SKF-82958
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely studied dopamine (B1211576) D1-like receptor agonists, A68930 and SKF-82958. Both compounds are full agonists at the D1 receptor, yet they exhibit distinct pharmacological profiles that suggest differential engagement with D1-like receptor subtypes (D1 and D5) and potentially different signaling outcomes. This analysis synthesizes key experimental findings to assist researchers in selecting the appropriate tool compound for their specific research needs.
At a Glance: Key Pharmacological Differences
| Feature | This compound | SKF-82958 |
| Chemical Class | Isochroman | Benzazepine |
| D1 Receptor Activity | Full Agonist[1][2][3] | Full Agonist[4] |
| D1 Receptor Potency | High (EC50 ~2.1-12.7 nM)[1][2][3] | Moderate (K0.5 ~4 nM, EC50 ~491 nM for adenylate cyclase)[4] |
| D2 Receptor Activity | Weak Agonist (EC50 ~3,920 nM)[2][3] | Selective for D1 over D2 (K0.5 ~73 nM)[4] |
| D5 Receptor Potency | Less potent than at D1 | 5 times more potent than this compound[5] |
| In Vivo Effects | Sedation, suppression of locomotion in novel environments | Increased locomotor activity in habituated environments[5] |
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the key quantitative data for this compound and SKF-82958 from various in vitro assays.
Table 1: Receptor Binding Affinities and Functional Potencies
| Compound | Receptor | Assay Type | Value | Reference |
| This compound | Dopamine D1 | Adenylate Cyclase | EC50: 2.1 nM (rat caudate-putamen) | [2][3] |
| Dopamine D1 | Adenylate Cyclase | EC50: 12.7 nM (LLC-PK1 cells) | [1] | |
| Dopamine D2 | Biochemical Assay | EC50: 3,920 nM | [2][3] | |
| SKF-82958 | Dopamine D1 | Binding Affinity | K0.5: 4 nM | [4] |
| Dopamine D2 | Binding Affinity | K0.5: 73 nM | [4] | |
| Dopamine D1 | Adenylate Cyclase | EC50: 491 nM (rat striatal membranes) | [4] |
Table 2: Intrinsic Activity at the D1 Receptor
| Compound | Cell/Tissue Type | Intrinsic Activity (% of Dopamine) | Reference |
| This compound | LLC-PK1 cells | 102% | [1] |
| Fish Retina | 66% (Partial Agonist) | [3] | |
| SKF-82958 | Not specified | Full Agonist | [4] |
Signaling Pathways and Functional Outcomes
Both this compound and SKF-82958 primarily exert their effects through the activation of D1-like dopamine receptors, which are coupled to the Gs/olf family of G proteins.[6][7] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][8] This canonical signaling pathway is central to the postsynaptic effects of these agonists.
However, the differing potencies of this compound and SKF-82958 at D1 and D5 receptors may underlie their distinct behavioral effects.[5] this compound's higher potency at the D1 receptor is correlated with sedative effects and suppression of locomotion in novel environments, while SKF-82958's greater potency at the D5 receptor is associated with increased locomotor activity in habituated animals.[5]
References
- 1. This compound is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dopamine D1 Receptor Agonists: A68930 vs. SKF-38393
For researchers in neuroscience and drug development, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed comparison of two widely used dopamine (B1211576) D1 receptor agonists, A68930 and SKF-38393, focusing on their pharmacological properties, supported by experimental data.
Pharmacological Profile: A Head-to-Head Comparison
This compound and SKF-38393 are both selective agonists for the dopamine D1 receptor, but they exhibit distinct profiles in terms of potency, efficacy, and receptor selectivity. This compound generally demonstrates higher potency and acts as a full agonist in several systems, whereas SKF-38393 is typically characterized as a partial agonist.[1][2][3][4]
| Parameter | This compound | SKF-38393 | References |
| D1 Receptor Potency (EC50) | 2.1 - 2.5 nM (rat caudate-putamen & fish retina) | ~10 nM (in stimulating adenylyl cyclase) | [1][3][5] |
| D1 Receptor Efficacy | Full agonist (rat caudate-putamen); Partial agonist (fish retina) | Partial agonist | [1][2][4][5] |
| D2 Receptor Potency (EC50) | 3920 nM | Weak affinity | [1][3][5] |
| D1-like Receptor Binding Affinity (Ki) | Not explicitly stated in provided abstracts | 1 nM (D1), ~0.5 nM (D5) | [4] |
| D2-like Receptor Binding Affinity (Ki) | Not explicitly stated in provided abstracts | ~150 nM (D2), ~5000 nM (D3), ~1000 nM (D4) | [4] |
| In Vivo Effects | Induces prolonged contralateral turning in 6-OHDA lesioned rats; causes hyperactivity and forelimb clonus at higher doses.[1][5] | Induces locomotor activation and stereotyped behaviors.[6] | [1][5][6] |
Delving into the Mechanism: D1 Receptor Signaling
Activation of the dopamine D1 receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαs/olf subunit.[7][8][9] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][9] Subsequently, cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[7][10] Phosphorylated DARPP-32 inhibits protein phosphatase-1, leading to a cascade of events that modulate neuronal excitability and gene expression.[11] Beyond the canonical cAMP pathway, D1 receptor activation can also engage other signaling pathways, including the activation of phospholipase C (PLC) and the ERK signaling pathway.[10][11]
References
- 1. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D1 receptor agonists, this compound and SKF 38393, induce arousal and suppress REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF 38393 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 5. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the D1-dopamine agonists SKF-38393 and A-68930 in neonatal 6-hydroxydopamine-lesioned rats: behavioral effects and induction of c-fos-like immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
Validating A68930 Effects with SCH 23390: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dopamine (B1211576) D1 receptor agonist A68930 and the antagonist SCH 23390. It includes supporting experimental data and detailed protocols to facilitate the validation of this compound's D1 receptor-mediated effects.
This compound is a potent and selective agonist for the dopamine D1 receptor, while SCH 23390 is a highly potent and selective D1-like receptor antagonist.[1][2][3][4] The co-administration of SCH 23390 is a standard method to verify that the observed effects of this compound are indeed mediated by the D1 receptor. This guide outlines key in vitro and in vivo experiments where this validation is crucial.
Mechanism of Action and Signaling Pathway
This compound acts as a full agonist at the D1 receptor in the rat caudate-putamen and a partial agonist in the fish retina dopamine-sensitive adenylate cyclase model.[1][4] Stimulation of the D1 receptor, a Gs/olf-coupled G-protein coupled receptor (GPCR), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kilodaltons).[5] SCH 23390 competitively binds to the D1 receptor, preventing this compound from binding and activating this signaling cascade.[3][7][8]
References
- 1. Modulation of dopamine receptor agonist-induced rotational behavior in 6-OHDA-lesioned rats by a peptidomimetic analogue of Pro-Leu-Gly-NH2 (PLG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic administration of SCH 23390 enhances spontaneous searching and locomotor activity of rats. An open field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. The D1 dopamine receptor antagonist, SCH 23390 reduces locomotor activity and rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SCH 23390 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
Confirming A68930's Dopamine D1 Receptor Agonism: A Comparative Guide to Antagonist-Based Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and selective D1 receptor agonist, A68930, with other D1 receptor agonists. We present supporting experimental data and detailed protocols for confirming the mechanism of action of this compound through the use of D1 receptor antagonists, primarily SCH23390.
Unveiling the Action of this compound: A Data-Driven Comparison
This compound is a high-affinity, full agonist at the dopamine (B1211576) D1 receptor. Its selectivity for the D1 receptor over the D2 receptor is a key characteristic. To objectively assess its performance, we have compiled quantitative data from in vitro studies comparing this compound with other notable D1 receptor agonists.
Table 1: Comparative Pharmacology of D1 Receptor Agonists
| Compound | D1 Receptor Binding Affinity (Ki, nM) vs. [3H]SCH23390 | D1 Receptor Functional Potency (EC50, nM) (cAMP Formation) | D5 Receptor Functional Potency (EC50, nM) (cAMP Formation) | D2 Receptor Binding Affinity (Ki, nM) | Reference |
| This compound | ~1.5 - 2.5 | 2.1 - 15 | ~251 | > 3900 | [1][2] |
| SKF 82958 | ~13 - 22 | ~10 - 25 | ~50 | ~200 | [1] |
| SKF 38393 | ~30 - 100 | Partial Agonist | Partial Agonist | > 1000 | [3] |
| Dihydrexidine | ~10 | Full Agonist | Full Agonist | ~130 | [3] |
Note: Values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources for comparative purposes.
The data clearly indicates that this compound exhibits higher potency at the D1 receptor compared to SKF 82958 in both binding and functional assays.[1] Notably, SKF 82958 is more potent at the D5 receptor than this compound, suggesting a differential selectivity profile between these two full agonists.[1]
Experimental Protocols for Validating this compound's Mechanism of Action
To confirm that the observed effects of this compound are indeed mediated by the D1 receptor, co-administration with a selective D1 receptor antagonist, such as SCH23390, is the gold standard. Below are detailed protocols for key in vitro and in vivo experiments.
In Vitro Confirmation: Radioligand Binding and Functional Assays
1. Competitive Radioligand Binding Assay
This assay determines the affinity of this compound for the D1 receptor by measuring its ability to displace a radiolabeled D1 antagonist, [3H]SCH23390.
Protocol:
-
Membrane Preparation:
-
Homogenize rat striatal tissue or cells expressing the human D1 receptor (e.g., CHO or HEK293 cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 and 1 mM EDTA.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4).
-
50 µL of various concentrations of this compound (e.g., 10 pM to 10 µM).
-
50 µL of [3H]SCH23390 (final concentration ~0.3 nM).
-
100 µL of the membrane preparation.
-
-
For non-specific binding, add 1 µM of unlabeled SCH23390 instead of this compound.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]SCH23390).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay
This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway. The antagonistic effect of SCH23390 on this stimulation confirms the D1 receptor-mediated action.
Protocol:
-
Cell Culture and Plating:
-
Culture cells stably expressing the human D1 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
cAMP Assay:
-
Wash the cells once with pre-warmed Hanks' Balanced Salt Solution (HBSS) or serum-free media.
-
Pre-incubate the cells with various concentrations of SCH23390 (e.g., 1 nM to 1 µM) or vehicle for 15-30 minutes at 37°C.
-
Add various concentrations of this compound (e.g., 1 pM to 1 µM) to the wells and incubate for an additional 15-30 minutes at 37°C. Include a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate concentration-response curves for this compound in the absence and presence of different concentrations of SCH23390.
-
Determine the EC50 value for this compound in each condition.
-
A rightward shift in the this compound concentration-response curve in the presence of SCH23390 indicates competitive antagonism at the D1 receptor.
-
In Vivo Confirmation: Behavioral Studies
The antagonistic effect of SCH23390 on this compound-induced behaviors in animal models provides in vivo evidence of D1 receptor-mediated action.
Protocol (Rat Model):
-
Animals:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
House animals individually with ad libitum access to food and water on a 12:12 hour light-dark cycle.
-
-
Drug Administration:
-
Dissolve this compound and SCH23390 in a suitable vehicle (e.g., saline or 0.1% ascorbic acid in saline).
-
Administer SCH23390 (e.g., 0.01 - 0.1 mg/kg, subcutaneous) 15-30 minutes prior to the administration of this compound (e.g., 0.1 - 1.0 mg/kg, subcutaneous).
-
-
Behavioral Assessment (e.g., Locomotor Activity):
-
Habituate the rats to the open-field arena (e.g., 40 x 40 cm) for 30 minutes prior to drug administration.
-
Following drug injections, place the rats back into the open-field arena and record their locomotor activity for 60-120 minutes using an automated activity monitoring system.
-
Measure parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
-
Data Analysis:
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: D1 Receptor Signaling Pathway and Point of Antagonism.
Caption: Experimental Workflow for this compound Action Confirmation.
Caption: Logical Relationship of Agonist and Antagonist Action.
References
- 1. Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the D1-dopamine agonists SKF-38393 and A-68930 in neonatal 6-hydroxydopamine-lesioned rats: behavioral effects and induction of c-fos-like immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D1 receptor agonists, this compound and SKF 38393, induce arousal and suppress REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of A68930 and Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dopamine (B1211576) D1 receptor agonist A68930 with other prominent dopamine agonists. The following sections present quantitative data on receptor binding and functional potency, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of their relative efficacy.
Quantitative Comparison of Dopamine Agonist Efficacy
The efficacy of a dopamine agonist is determined by its affinity for the receptor (measured as Kᵢ), its potency in eliciting a functional response (measured as EC₅₀), and its intrinsic activity (the maximal effect it can produce relative to the endogenous ligand, dopamine). The following tables summarize these key parameters for this compound and a selection of D1-like and D2-like dopamine agonists.
Table 1: Receptor Binding Affinity (Kᵢ) of Dopamine Agonists (in nM)
| Compound | D₁ Receptor Kᵢ (nM) | D₂ Receptor Kᵢ (nM) | Selectivity (D₂ Kᵢ / D₁ Kᵢ) | Receptor Subtype |
| This compound | 3 [1] | >10000[1] | >3333 | D₁-selective Agonist |
| SKF38393 | - | - | - | D₁-selective Partial Agonist |
| Fenoldopam | 35.4[2] | - | - | D₁-selective Agonist |
| Bromocriptine | - | 0.61[2] | - | D₂-like Agonist |
| Ropinirole | >10000[2] | 98700[2] | - | D₂-like Agonist |
| Pramipexole | >10000[2] | 79500[2] | - | D₂-like Agonist |
| Rotigotine | - | - | - | D₂/D₁ Agonist |
| Apomorphine | - | - | - | Mixed D₁/D₂ Agonist |
Data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. Kᵢ values for some compounds were not available in the searched literature.
Table 2: Functional Potency (EC₅₀) and Intrinsic Activity of Dopamine Agonists
| Compound | D₁ Receptor EC₅₀ (nM) | D₂ Receptor EC₅₀ (nM) | Intrinsic Activity (vs. Dopamine) | Receptor Subtype |
| This compound | 2.5 [3] | 3920 [3] | Partial Agonist[3] | D₁-selective Agonist |
| SKF38393 | - | - | Partial Agonist | D₁-selective Partial Agonist |
| Fenoldopam | - | - | Agonist | D₁-selective Agonist |
| Bromocriptine | - | - | Agonist | D₂-like Agonist |
| Ropinirole | - | - | Agonist | D₂-like Agonist |
| Pramipexole | - | - | Agonist | D₂-like Agonist |
| Rotigotine | - | - | Agonist | D₂/D₁ Agonist |
| Apomorphine | - | - | Agonist | Mixed D₁/D₂ Agonist |
Data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. EC₅₀ and intrinsic activity values for some compounds were not available in the searched literature.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the dopamine receptor signaling pathways and a typical experimental workflow for agonist characterization.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Workflow for Dopamine Agonist Characterization.
Experimental Protocols
Radioligand Binding Assay (for Kᵢ Determination)
This protocol outlines a general method for determining the binding affinity (Kᵢ) of a test compound for dopamine receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing the dopamine receptor of interest (e.g., D₁ or D₂).
-
Radioligand specific for the receptor (e.g., [³H]SCH23390 for D₁ receptors, [³H]Spiperone for D₂ receptors).
-
Test compound (unlabeled dopamine agonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator (a high concentration of a known antagonist, e.g., 10 µM haloperidol (B65202) for D₂ receptors).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of the radioligand (typically at or below its Kₔ value).
-
A range of concentrations of the test compound.
-
For determining non-specific binding, add the non-specific binding determinator instead of the test compound.
-
For determining total binding, add buffer instead of the test compound.
-
-
Incubation: Initiate the binding reaction by adding the cell membranes to each well. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration of the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Accumulation Assay (for EC₅₀ and Intrinsic Activity Determination)
This protocol describes a general method to measure the functional potency (EC₅₀) and intrinsic activity of a dopamine agonist by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells).
-
Dopamine (as a reference full agonist).
-
Test compound (dopamine agonist).
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Forskolin (B1673556) (for studying Gᵢ-coupled receptors).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Agonist Stimulation (for Gₛ-coupled D₁ receptors):
-
Replace the culture medium with assay buffer containing a range of concentrations of the test compound or dopamine.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Agonist Inhibition (for Gᵢ-coupled D₂ receptors):
-
Pre-treat the cells with a range of concentrations of the test compound or dopamine.
-
Stimulate the cells with a fixed concentration of forskolin (to increase basal cAMP levels) and incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect).
-
Determine the intrinsic activity by comparing the maximal response produced by the test compound to the maximal response produced by dopamine (expressed as a percentage). A full agonist will have an intrinsic activity close to 100%, while a partial agonist will have a lower maximal response.
-
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A68930: A Comparative Guide to its Function as a Full or Partial Dopamine D1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
The synthetic compound A68930, known chemically as (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran, is a potent and selective agonist for the dopamine (B1211576) D1-like receptor family. However, its classification as a full or partial agonist is nuanced and highly dependent on the experimental system employed. This guide provides a comprehensive comparison of this compound's activity with other key D1 receptor agonists, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and workflows to elucidate these system-dependent differences.
Quantitative Comparison of D1 Receptor Agonist Activity
The intrinsic activity of this compound relative to the endogenous ligand, dopamine, varies significantly across different tissue preparations and cell lines. This variability is a critical consideration for researchers designing experiments and interpreting results. The following tables summarize the quantitative data on the potency (EC50) and efficacy (intrinsic activity) of this compound in comparison to other well-characterized D1 receptor agonists.
Table 1: Agonist Activity at the D1 Receptor in Different Tissues
| Compound | Tissue/Cell Line | Assay Type | EC50 (nM) | Intrinsic Activity (% of Dopamine) | Classification | Reference(s) |
| This compound | Fish Retina | Adenylyl Cyclase | 2.5 | 66% | Partial Agonist | [1][2] |
| This compound | Rat Caudate-Putamen | Adenylyl Cyclase | 2.1 | Full Agonist | Full Agonist | [1][2] |
| This compound | LLC-PK1 Cells | cAMP Accumulation | 12.7 | 102% | Full Agonist | |
| Dopamine | Rat Striatum | cAMP Synthesis | - | 100% | Full Agonist | [3] |
| SKF38393 | Rat Striatum | cAMP Synthesis | - | ~50% | Partial Agonist | [3] |
| Dihydrexidine | Rat Striatum | cAMP Synthesis | ~10 | 100% | Full Agonist | [3][4] |
| Fenoldopam | LLC-PK1 Cells | cAMP Accumulation | 21.4 | 31% | Partial Agonist |
Table 2: Comparative Potency of D1 Receptor Agonists in Behavioral Assays
| Compound | Behavioral Assay | Species | Outcome | Relative Potency | Reference(s) |
| This compound | Induction of Grooming | Rat | Increased grooming | More potent than SKF38393 | [5][6] |
| SKF38393 | Induction of Grooming | Rat | Increased grooming | Less potent than this compound | [5][6] |
| This compound | Locomotor Activity | Rat | Dose-dependent increase | More potent at lower doses than SKF38393 | [6] |
| SKF38393 | Locomotor Activity | Rat | Increase in locomotor activity | Higher maximal effect than this compound | [6] |
Signaling Pathways and Experimental Workflows
To understand the functional output of this compound and other D1 agonists, it is essential to visualize the canonical D1 receptor signaling pathway and the experimental workflows used to measure its activation.
Dopamine D1 Receptor Signaling Pathway
The D1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs/olf subunit to activate adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).
Experimental Workflow: Adenylyl Cyclase Activity Assay
This assay directly measures the enzymatic activity of adenylyl cyclase in tissue homogenates following agonist stimulation.
Experimental Workflow: cAMP Accumulation Assay
This cell-based assay measures the total amount of cAMP that accumulates in intact cells after agonist stimulation, often in the presence of a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
References
- 1. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1 receptors: efficacy of full (dihydrexidine) vs. partial (SKF38393) agonists in primates vs. rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D1 receptor agonists, this compound and SKF 38393, induce arousal and suppress REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the D1-dopamine agonists SKF-38393 and A-68930 in neonatal 6-hydroxydopamine-lesioned rats: behavioral effects and induction of c-fos-like immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of A68930: A Comparative Guide for Researchers
A deep dive into the experimental data and methodologies validating the efficacy and mechanism of the potent D1 dopamine (B1211576) receptor agonist, A68930, in comparison to other alternatives.
This guide provides researchers, scientists, and drug development professionals with a comprehensive cross-study validation of the findings related to this compound, a selective D1 dopamine receptor agonist. Through a synthesis of published experimental data, this document offers an objective comparison of this compound's performance against the partial D1 agonist SKF-38393 and other alternatives. Detailed experimental protocols for key assays are provided to support the replication and extension of these findings.
Data Presentation: Quantitative Comparison of this compound and Alternatives
The following tables summarize the quantitative data from various studies, offering a clear comparison of the binding affinity and functional potency of this compound and SKF-38393.
Table 1: Receptor Binding Affinity (Ki values)
| Compound | Receptor | Species | Tissue | Ki (nM) | Reference |
| This compound | D1 | Rat | Caudate | 3 | [1] |
| SKF-38393 | D1 | Rat | Striatum | 1 | [2] |
| SKF-38393 | D5 | - | - | ~0.5 | [2] |
| SKF-38393 | D2 | - | - | ~150 | [2] |
| SKF-38393 | D3 | - | - | ~5000 | [2] |
| SKF-38393 | D4 | - | - | ~1000 | [2] |
Table 2: Functional Potency and Efficacy (EC50 and Intrinsic Activity)
| Compound | Assay | Cell Line/Tissue | Species | EC50 (nM) | Intrinsic Activity (% of Dopamine) | Reference |
| This compound | Adenylyl Cyclase Activation | Rat Caudate-Putamen | Rat | 2.1 | Full Agonist | [3][4] |
| This compound | Adenylyl Cyclase Activation | Fish Retina | Fish | 2.5 | 66% (Partial Agonist) | [4] |
| This compound | cAMP Accumulation | LLC-PK1 Cells | Porcine | 12.7 | 102% (Full Agonist) | [5] |
| This compound | D2 Receptor Activation | - | - | 3920 | Full Agonist | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound findings are provided below.
In Vivo Behavioral Assessment: Open-Field Test
This protocol is designed to assess spontaneous locomotor activity and anxiety-like behaviors in rodents.
Animals: Male Wistar rats (250-350 g) are used in these studies.[6] The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
Apparatus: The open-field arena consists of a square chamber (specific dimensions may vary between studies) with walls high enough to prevent escape. The arena is equipped with a grid of infrared photobeams or an overhead video camera to track the animal's movement.
Procedure:
-
Habituation: Prior to the test, animals are habituated to the testing room for at least 30 minutes.
-
Drug Administration: this compound or a vehicle solution is administered subcutaneously (s.c.) at specified doses (e.g., 0.9-15 µmol/kg).[7]
-
Test Session: Immediately after injection, the animal is placed in the center of the open-field arena.
-
Data Collection: Locomotor activity is recorded for a predetermined period, typically 20 minutes.[6] Parameters measured include total distance traveled, ambulatory activity (forward locomotion), and rearing frequency.
In Vivo Neuronal Activation: c-fos Immunohistochemistry
This technique is used to map neuronal activation in the brain following the administration of a compound.
Tissue Preparation:
-
Perfusion: Two hours after the administration of this compound or vehicle, rats are deeply anesthetized and transcardially perfused with saline followed by a 4% paraformaldehyde solution.
-
Sectioning: The brains are removed, post-fixed, and then sectioned on a cryostat or vibratome.
Immunohistochemical Staining:
-
Blocking: Sections are incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody targeting the c-fos protein (e.g., rabbit anti-c-Fos) at a specific dilution for 24-48 hours at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit).
-
Signal Amplification and Visualization: The signal is amplified using an avidin-biotin-peroxidase complex and visualized with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate in the nuclei of c-fos positive cells.
In Vitro Functional Assay: cAMP Accumulation in LLC-PK1 Cells
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.
Cell Culture:
-
Porcine renal epithelial cells (LLC-PK1) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to near confluency in multi-well plates.
cAMP Accumulation Assay:
-
Pre-incubation: Cells are washed and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are then incubated with various concentrations of this compound, dopamine (as a positive control), or vehicle for a specified time.
-
Lysis and Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then determined using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a radioimmunoassay [RIA]).
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by this compound upon binding to the D1 dopamine receptor.
Caption: this compound activates the D1 receptor, initiating a cAMP-dependent signaling cascade.
Experimental Workflow: Open-Field Test
The diagram below outlines the key steps in conducting an open-field test to assess the effects of this compound on locomotor activity.
Caption: Workflow for assessing locomotor activity in rodents using the open-field test.
Logical Relationship: this compound as a Full vs. Partial Agonist
This diagram illustrates the differential efficacy of this compound as a full or partial agonist depending on the biological system.
Caption: System-dependent agonist profile of this compound.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. SKF 38393 hydrochloride | D1 receptor Agonist | Hello Bio [hellobio.com]
- 3. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of daily SKF 38393, quinpirole, and SCH 23390 treatments on locomotor activity and subsequent sensitivity to apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of A68930, a Dopamine D1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopamine (B1211576) D1 receptor agonist A68930 with other notable D1 agonists, including SKF-38393, Dihydrexidine, and Dinapsoline. The following sections detail their in vitro and in vivo pharmacological properties, supported by experimental data and protocols, to assist researchers in selecting the appropriate tools for their studies.
In Vitro Profile: Receptor Binding and Functional Activity
The in vitro activity of this compound and its comparators is primarily characterized by their binding affinity for dopamine receptors and their ability to stimulate downstream signaling pathways upon binding.
Comparative Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical measure of its potency. This is typically determined through radioligand binding assays, where the compound of interest competes with a radiolabeled ligand for binding to the receptor. The resulting inhibition constant (Ki) or the concentration that inhibits 50% of the radioligand binding (IC50) is reported.
| Compound | D1 Receptor (Ki/IC50, nM) | D2 Receptor (Ki/IC50, nM) | D1/D2 Selectivity | Species/Tissue |
| This compound | 2.1 - 2.5[1][2] | 807 - 3920[1][3][4] | ~384 - 1867 fold | Rat Caudate-Putamen[1][2] |
| SKF-38393 | 1 - 14[5] | ~150 | ~10 - 150 fold | Rat Striatum[5] |
| Dihydrexidine | ~10 (IC50)[6] | 130 (IC50)[6] | ~13 fold | Rat Striatum[6] |
| Dinapsoline | - | - | Less selective than other D1 agonists[7] | - |
Note: Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.
Comparative Functional Activity
Functional activity assesses the ability of an agonist to elicit a biological response upon binding to the receptor. For D1 receptors, a common measure is the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). The potency (EC50) and efficacy (the maximal response relative to a full agonist like dopamine) are key parameters.
| Compound | D1 Functional Potency (EC50, nM) | D1 Intrinsic Activity (% of Dopamine) | Species/Tissue |
| This compound | 2.1 - 12.7[1][8] | Full agonist (~102%)[8] | Rat Caudate-Putamen, LLC-PK1 cells[1][8] |
| SKF-38393 | - | Partial agonist (~31-46%)[8] | LLC-PK1 cells[8] |
| Dihydrexidine | - | Full agonist[6] | Rat Striatum[6] |
| Dinapsoline | - | Full agonist[7] | - |
In Vivo Profile: Behavioral and Physiological Effects
The in vivo effects of these D1 agonists are often studied in animal models to understand their physiological and behavioral consequences. A widely used model is the 6-hydroxydopamine (6-OHDA)-lesioned rat, which mimics some aspects of Parkinson's disease.
Comparative Effects on Rotational Behavior in 6-OHDA Lesioned Rats
In unilaterally 6-OHDA-lesioned rats, the administration of a dopamine agonist causes rotational behavior contralateral to the lesion. The potency and efficacy in inducing this behavior are key in vivo measures.
| Compound | Effective Dose Range | Route of Administration | Observed Effect |
| This compound | - | - | Elicits prolonged (>20 hr) contralateral turning.[1][2] |
| SKF-38393 | 2.0 - 8.0 mg/kg[9] | s.c.[9] | Induces contralateral rotation.[9] |
| Dihydrexidine | - | - | Potent antiparkinsonian activity.[10] |
| Dinapsoline | - | s.c. or oral[11] | Produces robust contralateral rotation.[11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Dopamine D1 Receptor Signaling Pathway
The canonical signaling pathway for the D1 receptor involves its coupling to the Gs alpha subunit of a heterotrimeric G protein, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[12][13][14] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).[15][16] Phosphorylated DARPP-32 inhibits Protein Phosphatase-1 (PP1), leading to an amplification of the signaling cascade.[16]
References
- 1. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of [3H]SKF 38393 to dopamine D-1 receptors in rat striatum in vitro; estimation of receptor molecular size by radiation inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. This compound is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitization and conditioned rotation: apomorphine, quinpirole and SKF-38393 compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dinapsoline: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
A Comparative Guide to A68930 in Dopamine Research: Performance Against Key Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable dopamine (B1211576) D1 receptor agonist is critical for the accuracy and relevance of experimental outcomes. This guide provides a comprehensive review of A68930, a potent and selective D1 receptor agonist, and objectively compares its performance against other commonly used alternatives. Experimental data are summarized, key experimental protocols detailed, and critical signaling pathways and workflows are visualized to aid in informed decision-making.
Introduction to this compound
This compound, chemically identified as (1R,3S)-1-aminomethyl-5,6-dihydroxy-3-phenylisochroman HCl, is a well-established dopamine D1 receptor agonist known for its high potency and selectivity.[1][2] It acts as a full agonist in several experimental models, making it a valuable tool for investigating the physiological and pathological roles of the D1 receptor.[1][3] This guide will delve into the specifics of its pharmacological profile and compare it with other notable D1 agonists, namely SKF81297 and Dihydrexidine.
Quantitative Comparison of D1 Receptor Agonists
The following table summarizes the key quantitative parameters of this compound and its alternatives, providing a clear comparison of their potency and selectivity.
| Compound | Receptor Target | Assay Type | Potency (EC50/Ki, nM) | Efficacy (% of Dopamine) | Selectivity (vs. D2) | Reference |
| This compound | Dopamine D1 | Adenylyl Cyclase (rat caudate) | 2.1 | Full agonist | ~1867-fold | [1] |
| Dopamine D1 | Adenylyl Cyclase (fish retina) | 2.5 | 66% (Partial agonist) | - | [1][2] | |
| Dopamine D1 | cAMP Accumulation (LLC-PK1 cells) | 12.7 | 102% (Full agonist) | - | [4] | |
| Dopamine D2 | Biochemical Assay | 3920 | Full agonist | - | [1][2] | |
| SKF81297 | Dopamine D1 | - | - | Potent agonist | Selective | [5] |
| NMDA Receptors | Electrophysiology | - | Potentiates currents | D1-independent effect | [6] | |
| Dihydrexidine | Dopamine D1 | [3H]SCH23390 Binding (human caudate) | 36.8 (K50) | Full agonist | ~10-fold | [7][8] |
| Dopamine D1 | Adenylyl Cyclase | More potent than dopamine | Full agonist | - | [7] |
Detailed Experimental Protocols
To ensure the reproducibility of research findings, detailed methodologies for key experiments are crucial. Below are protocols for receptor binding and adenylyl cyclase assays, synthesized from established methods.
Radioligand Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and other agonists for the dopamine D1 receptor.
Materials:
-
Cell membranes expressing the dopamine D1 receptor (e.g., from rat striatum or transfected cell lines).
-
[3H]SCH23390 (radioligand).
-
This compound and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds (this compound, etc.).
-
In a 96-well plate, add the cell membranes, the radioligand ([3H]SCH23390) at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled D1 antagonist (e.g., unlabeled SCH23390).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.[9][10]
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP) via G-protein coupled receptor activation.
Objective: To determine the potency (EC50) and efficacy of this compound and other agonists in activating the D1 receptor-mediated adenylyl cyclase pathway.
Materials:
-
Cells or cell membranes expressing the dopamine D1 receptor.
-
This compound and other test compounds.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
ATP (substrate for adenylyl cyclase).
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cells or membranes with the test compounds for a short period.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate at 37°C for a defined time (e.g., 10-15 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the amount of cAMP produced using a suitable cAMP assay kit.
-
Construct dose-response curves by plotting the cAMP concentration against the log concentration of the agonist.
-
Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) from the dose-response curves.[11][12][13][14]
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade activated by this compound.
Experimental Workflow for Comparing D1 Agonists
Caption: General workflow for comparing D1 receptor agonists.
Decision Tree for Selecting a D1 Agonist
Caption: Decision-making guide for selecting a D1 receptor agonist.
Discussion and Conclusion
This compound stands out as a highly potent and selective D1 receptor full agonist, making it an excellent choice for studies requiring robust and specific activation of this receptor subtype.[1][2] Its high selectivity minimizes the confounding effects of D2 receptor activation, which is a significant advantage over less selective compounds like Dihydrexidine.[1][8]
However, the choice of agonist should always be tailored to the specific research question. For instance, while SKF81297 is also a potent D1 agonist, recent findings indicate potential off-target effects on NMDA receptors, which must be considered when interpreting results.[6] Dihydrexidine, being a full agonist with moderate selectivity, might be suitable for studies where some D2 receptor interaction is tolerable or even of interest.[7][8]
In behavioral studies, this compound has been shown to induce dose-dependent effects on locomotion and other behaviors, which are blockable by D1 antagonists, confirming its in vivo mechanism of action.[15][16][17] Comparisons with other agonists like SKF-38393 have highlighted differences in their behavioral profiles, suggesting that even among D1 agonists, subtle variations in pharmacology can lead to distinct functional outcomes.[17][18]
References
- 1. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a potent, full agonist at dopamine1 (D1) receptors in renal epithelial LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The selective dopamine D1 receptor agonist SKF81297 modulates NMDA receptor currents independently of D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the D1-dopamine agonists SKF-38393 and A-68930 in neonatal 6-hydroxydopamine-lesioned rats: behavioral effects and induction of c-fos-like immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The dopamine D1 receptor agonists, this compound and SKF 38393, induce arousal and suppress REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of A68930: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the potent and selective D1-like dopamine (B1211576) receptor agonist, A68930, in a laboratory setting. This document provides procedural recommendations to ensure personnel safety and environmental compliance.
For researchers, scientists, and drug development professionals handling this compound, adherence to proper disposal procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards. Due to its potent biological activity, this compound must be treated as hazardous chemical waste. Disposal should always be in accordance with institutional, local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Disposal Protocol
Unused or waste this compound, including pure compound and contaminated materials, must not be disposed of down the drain or in regular trash.[1][2] The following step-by-step procedure outlines the recommended disposal process:
-
Segregation and Collection:
-
Collect all waste this compound, including expired or unused quantities, and any materials contaminated with the compound (e.g., pipette tips, vials, weighing paper) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("cis-(±)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol hydrochloride"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials. The product information sheet for this compound hydrochloride recommends storage at -20°C. While this applies to the pure compound for stability, waste storage should follow institutional guidelines for hazardous materials, which may include designated secondary containment.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste independently.
-
Decontamination of Glassware and Surfaces
For glassware and surfaces contaminated with this compound, a thorough decontamination process is necessary:
-
Initial Rinse:
-
Rinse the contaminated glassware or surface with a suitable solvent, such as ethanol (B145695) or methanol, to dissolve the this compound.
-
Collect this initial rinse as hazardous waste in the designated container.
-
-
Washing:
-
After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
-
The subsequent rinses can typically be disposed of down the drain, but it is crucial to consult your institution's specific guidelines on this matter.
-
-
Surface Decontamination:
-
Wipe down contaminated surfaces with a cloth dampened with the chosen solvent, followed by a clean, damp cloth.
-
Dispose of the used cloths as contaminated solid waste.
-
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | cis-(±)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol hydrochloride | Tocris Bioscience |
| Molecular Weight | 307.78 | Tocris Bioscience |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Recommended Storage | -20°C | Tocris Bioscience |
Experimental Workflow: this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. All procedures must be conducted in accordance with a site-specific risk assessment and in compliance with all applicable institutional, local, state, and federal regulations for hazardous waste disposal.[3][4][5] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
References
Essential Safety and Operational Guide for Handling A68930
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of A68930, a potent and selective D1-like dopamine (B1211576) receptor agonist. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Given the potent nature of this compound and the lack of a specific Safety Data Sheet, a cautious approach to personal protective equipment is mandatory. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Disposable sleeves | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is crucial. |
| Solution Preparation | - Chemical fume hood- Lab coat- Chemical splash goggles- Nitrile gloves | Reduced risk of aerosolization compared to handling powder, but potential for splashes and spills remains. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | Focus on preventing skin and eye contact. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the chemical inventory.
-
Store this compound hydrochloride at -20°C in a tightly sealed, clearly labeled container.[1]
Handling:
-
All handling of powdered this compound should be performed in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.
-
Use dedicated utensils (spatulas, weigh boats) for handling the compound.
-
Avoid raising dust during handling.
Disposal Plan
Waste Segregation and Collection:
-
All materials contaminated with this compound, including gloves, disposable lab coats, weigh boats, and pipette tips, must be treated as hazardous waste.
-
Collect solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Collect aqueous waste containing this compound in a separate, sealed, and labeled container. Do not mix with other chemical waste streams.
Disposal Procedure:
-
Dispose of all this compound waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of potent neuroactive compounds.
Experimental Protocols
Key Experiment: In Vitro Dopamine D1 Receptor Functional Agonist Assay
This protocol outlines a cell-based assay to determine the potency and efficacy of this compound at the human dopamine D1 receptor.
1. Cell Culture and Seeding:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D1 receptor in appropriate growth medium.
- Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.
2. Compound Preparation:
- Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or DMSO).
- Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing.
3. Agonist Stimulation:
- Remove the growth medium from the cells and replace it with an assay buffer.
- Add the diluted this compound solutions to the wells. Include a vehicle control (buffer only) and a positive control (a known D1 receptor agonist like dopamine).
- Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor stimulation.
4. Detection of Receptor Activation (cAMP Measurement):
- Dopamine D1 receptor activation leads to an increase in intracellular cyclic AMP (cAMP).[2][3][4]
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
5. Data Analysis:
- Plot the cAMP concentration against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum response (Emax) of this compound.
Visualizations
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the Dopamine D1 receptor.
Caption: this compound activates the D1 receptor, initiating a G-protein cascade that increases cAMP and activates PKA.
Experimental Workflow for this compound Handling and In Vitro Assay
This workflow provides a logical sequence for safely handling this compound and performing the described functional assay.
Caption: Workflow for safe handling, in vitro assay, and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
